GM1-Lysoganglioside
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H97N3O30.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52;/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78);1H3/b17-16+;/t27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50-,51+,52-,53-,55-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZTHWHSZKVRN-UVMZBQDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H100N4O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis, Metabolism, and Catabolism of Gm1 Lysoganglioside
Enzymatic Pathways of GM1-Lysoganglioside Formation
The synthesis of this compound is not a primary biosynthetic event but rather a consequence of the catabolic breakdown of its parent compound, GM1 ganglioside.
Role of Specific Lysosomal Hydrolases in Ganglioside Metabolism
The metabolism of gangliosides, including the generation of lyso-derivatives, is orchestrated within the lysosome by a series of soluble hydrolytic enzymes. mpi-cbg.de These enzymes, known as lysosomal hydrolases, are responsible for the stepwise degradation of complex glycosphingolipids. mpi-cbg.demdpi.com The process is sequential, with each enzyme cleaving a specific sugar residue from the non-reducing end of the glycolipid. nih.gov
While the direct enzymatic synthesis of this compound from a precursor is not the primary route, its formation can occur through the action of sphingolipid ceramide N-deacylase (SCDase), an enzyme that catalyzes the reversible hydrolysis of the amide linkage in glycosphingolipids. sjtu.edu.cn This enzymatic reaction can release the fatty acid from GM1 ganglioside, yielding this compound. sjtu.edu.cn
Precursor-Product Relationships in Glycosphingolipid Synthesis
The biosynthesis of glycosphingolipids (GSLs) is a stepwise process occurring primarily in the Golgi apparatus, where monosaccharides are sequentially added to a ceramide backbone. mdpi.com This creates a hierarchy of GSLs with increasing complexity, establishing clear precursor-product relationships. researchgate.netgrantome.com For instance, glucosylceramide (GlcCer) serves as the precursor for the synthesis of more complex GSLs. plos.orgnih.gov The synthesis of GM1 ganglioside itself follows a specific pathway:
Lactosylceramide (LacCer) is formed from GlcCer. researchgate.net
GM3 ganglioside is synthesized from LacCer. nih.gov
GM2 ganglioside is formed by the addition of N-acetylgalactosamine (GalNAc) to GM3. nih.gov
GM1 ganglioside is produced by the addition of galactose to GM2. nih.gov
The formation of this compound is therefore dependent on the availability of its precursor, GM1 ganglioside.
Lysosomal Degradation of this compound
The breakdown of this compound, like its formation, is intrinsically tied to the catabolism of GM1 ganglioside within the lysosome.
Enzymatic Cleavage and Subsequent Metabolites
The degradation of GM1 ganglioside is a critical cellular process that, when impaired, leads to lysosomal storage disorders. curegm1.org The initial and rate-limiting step in this pathway is the cleavage of the terminal β-galactose residue from GM1 ganglioside. nih.govnih.gov This reaction is catalyzed by the lysosomal enzyme acid β-galactosidase. mdpi.com The product of this reaction is GM2 ganglioside. mpi-cbg.ded-nb.info
Similarly, the asialo derivative of GM1, GA1, is also a substrate for β-galactosidase, yielding GA2. nih.govmhmedical.com The accumulation of both GM1 and GA1 is a hallmark of GM1 gangliosidosis. frontiersin.orgnih.gov
Role of β-galactosidase in this compound Catabolism
Acid β-galactosidase (β-gal), encoded by the GLB1 gene, is the principal enzyme responsible for the hydrolysis of the terminal β-linked galactose from GM1 ganglioside. nih.govfrontiersin.orgscielo.br A deficiency or absence of β-gal activity prevents the efficient degradation of GM1 ganglioside. nih.govfrontiersin.org This leads to the pathological accumulation of GM1 ganglioside and its deacylated form, this compound, within lysosomes, particularly in neuronal cells. nih.govcuregm1.orgfrontiersin.orgsigmaaldrich.com This accumulation is the underlying cause of GM1 gangliosidosis, a severe neurodegenerative lysosomal storage disorder. nih.govfrontiersin.orgmedlineplus.gov
The activity of β-galactosidase is not limited to GM1 ganglioside; it also cleaves galactose residues from other glycoconjugates, such as keratan (B14152107) sulfate (B86663) and various oligosaccharides. scielo.brmedlineplus.gov However, its role in GM1 catabolism is of paramount clinical importance. scielo.br
Mechanisms of Substrate Delivery to Lysosomal Enzymes
The degradation of membrane-bound glycosphingolipids like GM1 ganglioside by soluble lysosomal hydrolases presents a topological challenge. jneurosci.orgjneurosci.org To overcome this, the cell employs a sophisticated mechanism involving sphingolipid activator proteins (SAPs). nih.govjneurosci.org These small, non-enzymatic proteins bind to the lipid substrates and present them to the active site of the hydrolases. nih.govjneurosci.org
Specifically, the degradation of GM1 ganglioside by β-galactosidase is facilitated by either the GM2 activator protein (GM2AP) or Saposin B (Sap-B). nih.govd-nb.info These activator proteins are essential for extracting the hydrophobic GM1 molecule from the lysosomal membrane and making it accessible to the water-soluble β-galactosidase. nih.gov The process is further enhanced by the anionic lipid bis(monoacylglycero)phosphate (BMP), which is enriched in the inner membranes of late endosomes and lysosomes and helps to attract the cationic activator proteins and hydrolases. jneurosci.org
Regulation of this compound Metabolic Homeostasis
A primary regulatory checkpoint is the activity of the catabolic enzyme, acid β-galactosidase. The level and activity of this enzyme directly determine the rate at which this compound is degraded. medlineplus.gov Genetic mutations in the GLB1 gene that reduce or eliminate the enzyme's function lead to a disruption of homeostasis and the accumulation of its substrates. nih.govmedlineplus.gov The level of residual enzyme activity often correlates with the severity of the resulting disease phenotype. medlineplus.gov
Cellular signaling pathways can also influence the expression and activity of the metabolic enzymes involved. Studies have shown that the catabolism of GM1 can be enhanced in certain conditions, such as in fibroblasts from Alzheimer's disease patients, which was correlated with increased activity of acidic β-galactosidase, suggesting an up-regulation of lysosomal enzymes. nih.gov This indicates that the homeostatic regulation can be influenced by the broader cellular state and potential pathological conditions.
Cellular and Subcellular Localization of Gm1 Lysoganglioside
Plasma Membrane Integration and Distribution
As a sphingolipid, GM1-lysoganglioside's primary location is associated with the plasma membrane. Its integration and distribution are not uniform and are heavily influenced by the local lipid environment.
The parent compound, GM1-ganglioside, is a well-established marker for lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids. mdpi.comunimi.itpnmedycznych.pl These domains function as signaling platforms by concentrating specific proteins and lipids. nih.gov GM1-ganglioside clusters are particularly enriched in these rafts, a process facilitated by cholesterol. mdpi.com While direct studies on this compound's raft affinity are less common, its structural similarity to GM1-ganglioside suggests it also partitions into these domains. The primary difference, the absence of the N-acyl chain, would make it a lysolipid. jneurosci.org Research indicates that gangliosides enter the plasma membrane as monomers, using lipid rafts as a "preferential door". nih.gov The interaction of molecules with GM1 is often dependent on its clustering within these raft domains. mdpi.com For instance, the binding of amyloid-β is localized to lipid rafts and is influenced by the concentration of GM1, sphingomyelin (B164518), and cholesterol. mdpi.com
In polarized cells such as neurons and epithelial cells, the distribution of gangliosides is asymmetric. In mature, polarized hippocampal neurons, the internalization of GM1 derivatives occurs rapidly in dendritic membranes, while turnover in axons is significantly slower. biologists.com This suggests a differential distribution and metabolism of GM1 in the distinct membrane domains of a neuron. biologists.com In migrating cells, GM1 has been shown to polarize at the leading edge or the rear, depending on the cell type, where it is involved in directional migration. researchgate.net For example, in polarized epithelial cells, the sorting of GM1 into distinct transport pathways is dependent on the structure of its ceramide domain. nih.gov This differential localization is crucial for specialized cellular functions, such as the transcytosis of toxins or the establishment of neuronal polarity. biologists.comnih.gov
Intracellular Trafficking and Compartmentalization
Beyond the plasma membrane, this compound is found within various intracellular compartments, primarily as part of the metabolic flux through the endosomal-lysosomal system.
Glycosphingolipids from the plasma membrane are internalized via endocytosis and transported through the endosomal-lysosomal system for degradation. nih.govmdpi.com The catabolism of GM1-ganglioside occurs in a stepwise manner within the lysosome, where it is hydrolyzed by the enzyme acid β-galactosidase to produce GM2-ganglioside. mdpi.com this compound is an intermediate in this metabolic pathway. In the lysosomal storage disorder GM1 gangliosidosis, a deficiency in this enzyme leads to the accumulation of GM1-ganglioside and its asialo-derivative, GA1. mdpi.com The accumulation of lysosphingolipids, including what is presumed to be this compound, is a known feature in the tissues of patients with GM1 gangliosidosis. sigmaaldrich.com Perturbations in the endocytic pathway, for instance by blocking membrane trafficking from endosomes to lysosomes, can lead to the accumulation of GM1 in early endosomes and accelerate its release in association with exosomes. nih.gov
While gangliosides are primarily membrane-associated, recent evidence has demonstrated their presence, along with monomeric α-Synuclein, in the neuronal cytosol of the normal mouse brain. nih.gov This finding challenges the traditional view of gangliosides being confined to membranes and suggests novel functions within the cytosol. nih.gov Studies have shown that a sufficient level of cytosolic GM1 can prevent the aggregation of α-Synuclein, a key event in Parkinson's disease. nih.gov This protective interaction requires the co-localization and proximity of both molecules within the neuronal cytosol. nih.gov The presence of this compound in the cytosol, as a metabolic product of GM1, could also contribute to these interactions.
Variations in Cellular Localization Across Cell Types (e.g., Neurons vs. Astrocytes)
The concentration and localization of GM1-ganglioside and its derivatives vary significantly between different cell types in the central nervous system, particularly between neurons and glial cells like astrocytes.
Histochemical studies have shown that the concentration of GM1-ganglioside is considerably higher in neurons and oligodendrocytes compared to astroglial cells in primary cultures from rat brain. nih.gov Despite their lower concentration, gangliosides in astrocytes play a crucial role in brain metabolism. Research demonstrates that GM1 specifically targets astrocytes, stimulating glycolysis, glucose uptake, and the subsequent release of lactate (B86563). nih.govnih.gov This astrocytic lactate then serves as an energy substrate for neurons. nih.gov This metabolic support mechanism highlights a non-cell-autonomous role for GM1, where its presence on astrocytes indirectly supports neuronal function and neuroprotection. nih.govnih.gov
Interactive Data Table: Subcellular Localization of this compound and its Parent Compound
| Subcellular Location | Component | Key Findings | Associated Cell Types | Citations |
| Plasma Membrane | ||||
| ↳ Lipid Rafts / Microdomains | GM1-Ganglioside | Concentrated in cholesterol-rich microdomains; acts as a raft marker. mdpi.comnih.govnih.gov | Neurons, Epithelial Cells | mdpi.comnih.govnih.gov |
| ↳ Polarized Domains | GM1-Ganglioside | Asymmetrically distributed; enriched in dendrites of mature neurons and at the leading edge of migrating cells. biologists.comresearchgate.net | Neurons, Fibroblasts | biologists.comresearchgate.net |
| Intracellular Compartments | ||||
| ↳ Endosomal-Lysosomal Pathway | GM1-Ganglioside / this compound | Site of catabolism; GM1 is degraded to GM2. This compound is a metabolic intermediate that accumulates in GM1 gangliosidosis. nih.govmdpi.comsigmaaldrich.com | All cell types, especially neurons | nih.govmdpi.comsigmaaldrich.com |
| ↳ Cytosol | GM1-Ganglioside | Co-localizes with α-Synuclein, potentially preventing its aggregation. nih.gov | Neurons | nih.gov |
| ↳ Golgi Apparatus | GM1-Ganglioside | Site of synthesis before transport to the plasma membrane. nih.govmdpi.com | All ganglioside-synthesizing cells | nih.govmdpi.com |
Interactive Data Table: Differential GM1 Localization in Neural Cells
| Cell Type | Relative GM1 Concentration | Primary Localization/Role | Citations |
| Neurons | High | Plasma membrane (dendrites > axons), lipid rafts, nucleus, cytosol. biologists.comnih.govnih.gov Essential for signaling, neuroprotection, and interaction with cytosolic proteins. nih.gov | biologists.comnih.govnih.gov |
| Astrocytes | Low | Plasma membrane. nih.gov Targeted by GM1 to stimulate glycolysis and provide metabolic support to neurons. nih.govnih.gov | nih.govnih.govnih.gov |
| Oligodendrocytes | High | Enriched in membranes, similar to neurons. nih.gov | nih.gov |
Molecular Interactions and Binding Partners of Gm1 Lysoganglioside
Lipid-Lipid Interactions within Membranes
The amphiphilic nature of GM1-lysoganglioside, with its hydrophilic oligosaccharide headgroup and hydrophobic ceramide tail, dictates its behavior within the lipid bilayer of the cell membrane. These characteristics drive its interactions with other membrane lipids, influencing the physical properties of the membrane.
This compound, much like its parent compound GM1, has a notable impact on the structure and fluidity of the plasma membrane. The presence of these gangliosides generally leads to a decrease in membrane fluidity. nih.govrsc.org This is attributed to the formation of hydrogen bonds between the sugar headgroups of the ganglioside molecules, which can lead to the formation of clusters. rsc.org This clustering effect and the inherent structure of the ganglioside reduce the mobility of surrounding lipid molecules. nih.gov
Molecular dynamics simulations have shown that as the concentration of GM1 increases, there is a corresponding reduction in membrane fluidity and an increase in lipid ordering. rsc.org This ordering effect contributes to a more tightly packed and less dynamic membrane environment. The interactions between GM1 and other lipids, such as phosphatidylcholine, can alter the mechanical properties of the bilayer, including its curvature. nih.gov
This compound is a key component in the formation of specialized membrane microdomains known as lipid rafts. mdpi.comnih.gov These domains are enriched in sphingolipids, cholesterol, and specific proteins and serve as platforms for signal transduction. mdpi.com The structure of this compound promotes its enrichment in these ordered domains. nih.gov
The formation of GM1 clusters is particularly favored in membranes containing sphingomyelin (B164518) and cholesterol. nih.gov Molecular dynamics studies have demonstrated that GM1 molecules tend to condense and form clusters in a GM1/sphingomyelin/cholesterol membrane, an effect not observed in a simple GM1/phosphatidylcholine membrane. nih.gov Cholesterol plays a crucial role by stabilizing the interactions between other lipids, thereby promoting the formation of these GM1-rich domains. nih.gov The formation of these microdomains is a dynamic process, with the domains coalescing upon cross-linking to form functional signaling platforms. mdpi.com
Protein-Lipid Interactions
This compound's large and complex oligosaccharide headgroup extends into the extracellular space, making it an ideal binding partner for a variety of proteins, including receptors and growth factors. These interactions are fundamental to its role in neuronal function and signaling.
This compound is known to directly interact with and modulate the activity of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases crucial for neuronal survival and differentiation. nih.govnih.govwikipedia.org Specifically, GM1 has been shown to tightly associate with TrkA, the high-affinity receptor for Nerve Growth Factor (NGF). nih.govnih.gov This association is specific, as similar tight binding is not observed with other receptors like the low-affinity NGF receptor (p75NTR) or the epidermal growth factor receptor (EGFR). nih.govnih.gov
This interaction potentiates the signaling of neurotrophins. In the presence of GM1, the NGF-induced autophosphorylation of the TrkA receptor is significantly increased, by more than three-fold in some studies. nih.govnih.gov This enhancement of receptor activity suggests that GM1 functions as an endogenous activator of Trk receptor function. Furthermore, research on TrkB, the receptor for brain-derived neurotrophic factor (BDNF), indicates that changes in the amount of endogenous GM1 in the vicinity of the receptor can modulate its activity. core.ac.uk TrkB receptors are often localized in GM1-enriched membrane domains, highlighting the importance of this lipid environment for their function. core.ac.uk
| Receptor | Ligand | Effect of GM1 Interaction |
| TrkA | NGF | Enhances NGF-induced autophosphorylation. nih.govnih.gov |
| TrkB | BDNF | Modulates receptor activity based on local concentration. core.ac.uk |
Beyond directly binding to Trk receptors, this compound is integral to the assembly and function of neurotrophic factor receptor complexes. It enhances the action of NGF, stimulating neuronal sprouting and differentiation. nih.govnih.gov This is achieved, at least in part, by facilitating the activation of the TrkA receptor. nih.govnih.gov
GM1 is also essential for the signaling of Glial cell line-derived neurotrophic factor (GDNF). nih.gov GDNF canonically signals by forming a complex with its primary receptor, GFRα1, which then activates the RET receptor tyrosine kinase. mdpi.commdpi.com Studies have demonstrated that GM1 associates in situ with both GFRα1 and RET, and this association is necessary for the proper assembly of the tripartite GDNF receptor complex. nih.gov A deficiency in GM1 leads to attenuated GDNF signaling. nih.gov This highlights GM1's role not just as a modulator, but as a necessary component for the function of certain neurotrophic factor signaling pathways.
| Neurotrophic Factor | Receptor Components | Role of this compound |
| NGF | TrkA | Potentiates signaling and enhances receptor autophosphorylation. nih.govnih.gov |
| GDNF | GFRα1, RET | Necessary for the assembly of the tripartite receptor complex and effective signaling. nih.gov |
This compound can modulate the activity of ion channels, which are critical for neuronal excitability and signaling. ucl.ac.uk Research has shown that GM1 can influence calcium (Ca2+) homeostasis by affecting voltage-dependent calcium channels. nih.gov
Specifically, the binding of a GM1-specific ligand (the B subunit of cholera toxin) to the cell membrane induces a sustained increase in intracellular calcium concentration ([Ca2+]i). nih.gov This effect is dependent on extracellular calcium and is blocked by calcium channel antagonists, suggesting it results from an influx of calcium into the cell. nih.gov Further investigation revealed that this influx is likely due to the activation of L-type voltage-dependent calcium channels. nih.gov Exogenous GM1 has also been shown to enhance depolarization-stimulated increases in [Ca2+]i in PC12 cells, an effect that is prevented by dihydropyridine-sensitive Ca2+ channel blockers. nih.gov This modulation of calcium influx by this compound has significant implications for its role in neuronal development, differentiation, and electrical excitability. nih.gov
| Ion Channel | Effect of this compound Modulation |
| L-type Voltage-Dependent Ca2+ Channels | Enhances depolarization-induced calcium influx. nih.govnih.gov |
Interaction with Specific Proteins (e.g., α-Synuclein) and its Conformational Stability
The interaction between this compound (and its parent compound GM1) and α-synuclein is of significant interest in the context of neurodegenerative diseases like Parkinson's disease (PD). mdpi.com Research indicates that GM1 plays a neuroprotective role by modulating the aggregation and conformation of α-synuclein. mdpi.comnih.gov
Studies have shown a direct and specific association between GM1 and α-synuclein. nih.gov This interaction is primarily attributed to the binding between a helical form of α-synuclein and both the sialic acid and carbohydrate portions of the GM1 molecule. nih.govnih.gov When α-synuclein binds to vesicles containing GM1, it undergoes a conformational change, adopting a more substantial α-helical structure. nih.gov This induced structure appears to inhibit the protein's propensity to form toxic fibrillar aggregates, which are a hallmark of PD. nih.govunimi.it The inhibitory effect is dependent on the concentration of GM1 present. nih.gov While other gangliosides like GM2, GM3, and asialo-GM1 show weak inhibitory effects, the interaction with GM1 is notably stronger and more specific. nih.gov
The significance of this interaction is highlighted by findings that a deficiency in GM1 is linked to the initiation of PD and results in a significant increase in aggregated α-synuclein. mdpi.comnih.govnih.gov In vivo studies on rat models have demonstrated that administration of GM1 can reduce the size of α-synuclein aggregates. nih.gov Cryogenic transmission electron microscopy and NMR spectroscopy have revealed a selective uptake of GM1 into the fibrillar aggregates of α-synuclein, suggesting a direct role in the co-aggregation process. frontiersin.org
Furthermore, the interaction is sensitive to specific mutations in the α-synuclein protein. The familial A53T mutant interacts with GM1 in a manner similar to the wild-type protein, whereas the A30P mutant exhibits minimal interaction. nih.gov This suggests that the region around the 30th amino acid is critical for the binding event. Evidence points to the co-localization of both GM1 and monomeric α-synuclein within the neuronal cytosol, providing a spatial basis for their interaction which is proposed to prevent aggregation. mdpi.comnih.govnih.gov
Table 1: Research Findings on the Interaction Between GM1 and α-Synuclein
| Finding | Consequence of Interaction | Relevant α-Synuclein Form | Supporting Evidence |
|---|---|---|---|
| Specific Binding | Induces α-helical structure in α-synuclein. nih.gov | Monomeric | Spectroscopy (Circular Dichroism) nih.govunimi.it |
| Inhibition of Fibrillation | Prevents or eliminates the formation of fibrillar aggregates. nih.govunimi.it | Monomeric, Oligomeric | In vitro aggregation assays, Microscopy nih.gov |
| Co-localization | Provides a neuroprotective mechanism against aggregation in the neuronal cytosol. mdpi.comnih.gov | Monomeric | Native-PAGE and Western Blot analysis of mouse brain cytosol mdpi.comnih.gov |
| Selective Uptake | GM1 is selectively incorporated into α-synuclein co-aggregates. frontiersin.org | Aggregating | Cryo-EM and NMR spectroscopy frontiersin.org |
Influence on Membrane Protein Structures and Functions
This compound and its parent compound GM1 are integral components of membrane microdomains, often called lipid rafts, where they can influence the structure and function of various membrane-associated proteins. nih.govmdpi.com By altering the local lipid environment, GM1 can modulate the activity of membrane enzymes and the properties of cell surface receptors. nih.gov
One well-documented example is the interaction with the Trk family of neurotrophin receptors. Exogenous GM1 has been shown to stimulate Trk kinase activity, promote receptor autophosphorylation, and facilitate dimerization, processes that are fundamental for neuronal survival and signaling. nih.gov A significant portion of Trk receptors are associated with GM1-enriched membrane domains, and this co-localization is considered necessary for their proper function. nih.gov
The organization of GM1 clusters within the membrane, which is crucial for these interactions, is itself influenced by the cell's internal machinery. The actin cytoskeleton and Src family kinases (SFKs) can modulate the distribution of GM1, thereby affecting the transmembrane proteins that bind to these gangliosides. researchgate.net
GM1 also plays a role in regulating the function of immune receptors. For instance, the high-affinity IgG receptor, FcγRIa, has been observed to co-localize with GM1 in the membrane of human monocytes. frontiersin.org This localization to lipid rafts is proposed as a key determinant for initiating receptor activation and subsequent immune responses. frontiersin.org
Furthermore, the concentration of GM1 in the membrane can directly impact its physical properties and, consequently, the function of embedded proteins. Molecular dynamics simulations have shown that as the concentration of GM1 increases, the membrane's fluidity decreases while lipid ordering increases. rsc.org Changes in the lipid environment, such as cholesterol content, can also affect protein localization relative to GM1 clusters. For example, an increase in membrane cholesterol can cause certain membrane-bound proteins, like cytokines, to move into GM1 domains where they are cleaved and released. mdpi.com
Table 2: Examples of Membrane Proteins and Functions Influenced by GM1
| Protein/Protein Family | Cell Type/System | Observed Influence of GM1 | Functional Consequence |
|---|---|---|---|
| Trk Receptors | Neurons | Stimulates kinase activity, autophosphorylation, and dimerization. nih.gov | Modulation of neurotrophic and neuroprotective signaling. nih.gov |
| Protein Kinase C (PKC) | Rat Sensorimotor Cortex | LIGA4 and LIGAPO (derivatives of this compound) reduce membrane translocation of PKC. jneurosci.org | Neuroprotection in the penumbra region following ischemic events. jneurosci.org |
| FcγRIa (IgG Receptor) | Human Monocytes | Co-localizes with FcγRIa in membrane rafts. frontiersin.org | Proposed to be a determinant of initial receptor activation. frontiersin.org |
| Various Ion Channels & Transporters | General Cell Membranes | Crosslinking of GM1 modulates plasma membrane permeability to K+ by opening Ca2+-sensitive K+ channels. cornell.edu | Changes in membrane potential and ion homeostasis. cornell.edu |
Interactions with Exogenous Ligands (e.g., Cholera Toxin B subunit)
This compound and GM1 are famously recognized as the primary cell surface receptors for the B subunit of the cholera toxin (CTB), an exogenous protein produced by the bacterium Vibrio cholerae. sigmaaldrich.comabcam.com This interaction is non-covalent but exhibits high affinity and specificity. plos.orgwhiterose.ac.uk The CTB protein is a non-toxic pentamer, with each monomer having a binding site, allowing the complex to bind up to five GM1 molecules on the cell surface. abcam.com
This multivalent binding is the critical first step in the mechanism of cholera intoxication. abcam.com Upon binding, the entire cholera toxin complex is endocytosed and transported through the Golgi apparatus to the endoplasmic reticulum, where the toxic A subunit is released into the cytosol to exert its pathogenic effects. abcam.com The high binding affinity of CTB for GM1 has been exploited extensively in cell biology; fluorescently labeled CTB is a widely used tool to mark lipid rafts and as a retrograde neuronal tracer in neurological research. biotium.commedchemexpress.com
The interaction between CTB and GM1 can directly trigger cellular responses independent of the toxic A subunit. In rat thymocytes, the binding and crosslinking of GM1 by the pentavalent CTB was found to induce hyperpolarization of the cell membrane by activating Ca2+-sensitive K+ channels. cornell.edu In mouse neuroblastoma cells, CTB binding to endogenous GM1 inhibited DNA synthesis and induced neuronal differentiation. nih.gov
While GM1 is the canonical receptor, studies have shown that CTB can also bind to other molecules, such as fucosylated glycoproteins, although GM1 binding is considered the main functional interaction for toxicity. plos.org The specificity of the interaction has been mapped through mutagenesis. A point mutation changing glycine (B1666218) to aspartic acid at position 33 (G33D) in CTB significantly reduces its affinity for GM1. plos.org Conversely, another mutant (H57A) was engineered that retains its high-affinity binding to GM1 but lacks the subsequent toxic and immunomodulatory activities, highlighting the complexity of the post-binding signaling cascade. nih.gov Interestingly, other toxins, such as the VacA toxin from Helicobacter pylori, have also been shown to bind to lyso-GM1, but at a distinct site from that of CTB. oup.com
Table 3: Characteristics of the GM1-Cholera Toxin B Subunit (CTB) Interaction
| Feature | Description | Significance |
|---|---|---|
| Binding Partner | Pentameric B subunit of Cholera Toxin. sigmaaldrich.comabcam.com | The non-toxic component responsible for cell surface recognition. biotium.com |
| Stoichiometry | One pentameric CTB binds up to five GM1 molecules. abcam.com | Allows for multivalent binding and cross-linking of receptors on the cell surface. cornell.edu |
| Affinity | High-affinity interaction (Kd in the nanomolar range for the monovalent interaction). whiterose.ac.uk | Ensures efficient and specific targeting of the toxin to host cells. abcam.com |
| Cellular Consequence | Triggers receptor-mediated endocytosis of the toxin complex. abcam.com | Facilitates the entry and subsequent pathogenic action of the toxic A subunit. abcam.com |
| Direct Cellular Effects | Can induce changes in membrane potential and modulate cell growth/differentiation. cornell.edunih.gov | Demonstrates that GM1 clustering can directly initiate intracellular signaling. nih.gov |
| Research Application | Used as a marker for GM1-rich lipid rafts and as a retrograde neuronal tracer. biotium.commedchemexpress.com | Provides a powerful tool for studying membrane organization and neuronal pathways. medchemexpress.com |
Roles in Cellular Signaling Pathways
Modulation of Growth Factor Receptor Signaling
GM1-lysoganglioside has been shown to influence the signaling pathways initiated by growth factor receptors, which are critical for cell proliferation and survival. mdpi.comresearchgate.net It can interact with and modulate the activity of various downstream signaling components, thereby affecting fundamental cellular responses.
Activation of Mitogen-Activated Protein Kinases (MAPK/Erk pathways)
Research indicates that this compound can stimulate the Mitogen-Activated Protein Kinase (MAPK), specifically the Extracellular signal-regulated kinase (Erk) pathway. nih.gov In human glioma cells, treatment with GM1 has been observed to cause the activation of the Erk2 isoform of MAP kinase. nih.gov This activation appears to be a crucial step in GM1-stimulated DNA synthesis, as the process is prevented by inhibitors of the MAPK kinase. nih.gov Studies in rat brain slices have further demonstrated that GM1 can induce the phosphorylation and activation of both Trk receptors and Erk kinases. nih.gov This effect is not limited to a single brain region, with activation observed in the striatum, hippocampus, and frontal cortex. nih.gov The activation of Erk by GM1 is concentration- and time-dependent and can be blocked by Trk kinase inhibitors, suggesting that GM1's effect on the Erk pathway is mediated through the activation of Trk receptors. nih.gov
Regulation of Phosphatidylinositol 3-kinase (PI3K) Pathway
The Phosphatidylinositol 3-kinase (PI3K) pathway is another critical signaling cascade involved in cell growth, proliferation, and survival that is influenced by this compound. wikipedia.org The PI3K/AKT/mTOR pathway is a central regulator in many cellular processes. wikipedia.org In some cellular contexts, GM1 has been shown to attenuate cell death by stimulating the PI3K pathway, independent of the MAPK pathway. arvojournals.org Administration of GM1 to cells has been found to increase the ratio of phospho-AKT to total AKT, a key downstream effector of the PI3K pathway. google.com This suggests that GM1 can promote cell survival signals through the activation of PI3K/AKT signaling.
Influence on Protein Kinase C (PKC) Activity
This compound and its derivatives have been shown to modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. Some studies suggest that GM1 and its derivatives can inhibit PKC activity. chemsrc.commdpi.com Specifically, semisynthetic derivatives of this compound, such as LIGA4 and LIGA20, have been found to reduce the membrane translocation of PKC, which is a key step in its activation. jneurosci.org This action is associated with neuroprotective effects in models of neuronal damage. jneurosci.org The ability of glycosphingolipids like GM1 to shorten the prolonged translocation of PKC may be related to their capacity to facilitate the stabilization of intracellular calcium homeostasis. jneurosci.org
Impact on p70 S6 kinase (p70s6k) Activation
This compound also plays a role in the activation of p70 S6 kinase (p70s6k), a downstream effector of the PI3K/AKT/mTOR pathway that is crucial for protein synthesis and cell growth. cellsignal.com In quiescent human glioma cells, treatment with GM1 has been shown to stimulate a distinct signaling pathway that leads to the activation of p70s6k. nih.gov This activation is preventable by pretreatment with rapamycin, an inhibitor of mTOR, which also inhibits GM1-stimulated DNA synthesis. nih.gov This indicates that GM1's stimulatory effect on cell proliferation is, at least in part, mediated through the mTOR/p70s6k pathway.
Regulation of Intracellular Calcium Homeostasis
This compound is involved in the intricate regulation of intracellular calcium (Ca2+) levels, a critical second messenger in numerous cellular processes. researchgate.net The maintenance of calcium homeostasis is vital for neuronal function, and its dysregulation can lead to cellular damage. unimi.itmdpi.com GM1 present in the nuclear membrane has been found to influence nuclear Ca2+ flux during the differentiation of neuroblastoma cells. nih.gov Specifically, an increase in nuclear GM1 levels leads to a more rapid release of Ca2+ from the nucleus. nih.gov Furthermore, human IgM anti-GM1 autoantibodies have been shown to induce a sustained influx of calcium ions in neuroblastoma cells by activating L-type voltage-dependent calcium channels. nih.gov This suggests that this compound can directly or indirectly modulate calcium channels, thereby influencing intracellular calcium concentrations. nih.gov The ability of GM1 to protect neurons from glutamate-induced toxicity is also linked to its role in maintaining intracellular Ca2+ homeostasis. unimi.it
Impact on Autophagy Mechanisms in Cellular Models
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases. This compound has been shown to have a complex and context-dependent impact on autophagy. In some models, GM1 promotes cytoprotective autophagy. For instance, in cellular models of Parkinson's disease, GM1 ganglioside was found to induce autophagy by upregulating the ATG13-ULK1 complex, leading to the clearance of α-synuclein aggregates. nih.gov This was evidenced by an increase in the autophagy marker LC3-II and the degradation of the autophagy substrate p62. nih.gov Conversely, in a cellular model of GM1 gangliosidosis, a lysosomal storage disorder characterized by the accumulation of GM1, there is an impairment of autophagy, specifically a reduced fusion of autophagosomes with lysosomes. frontiersin.org In a model of experimental stroke, treatment with GM1 was associated with the inhibition of excessive autophagy, which contributed to its neuroprotective effects. plos.org These findings suggest that this compound can modulate autophagy in different directions depending on the specific cellular context and pathological condition.
Involvement in Neurophysiological Processes
Neuronal Development and Differentiation
The development and differentiation of neurons are complex processes involving the extension of neurites and the maturation into specific neuronal types. While gangliosides, in general, are critical for these events, the direct role of GM1-lysoganglioside appears to be primarily modulatory and, in some experimental contexts, inhibitory. nih.govnih.gov
Neuritogenesis, the process of neurite outgrowth, is fundamental for establishing neuronal connectivity. Research indicates that this compound can act as an inhibitor of neurite outgrowth under certain conditions. It functions by interfering with the action of its parent compound, GM1, which is known to promote neuritogenesis. mdpi.combiologists.com
Studies using dorsal root ganglion (DRG) cells have shown that lyso-GM1 inhibits the clustering of GM1 that is induced by laminin-1, an extracellular matrix protein that promotes neurite outgrowth. bertin-bioreagent.combiologists.comresearchgate.net This disruption of GM1 clustering, which is essential for the process, consequently inhibits neurite extension. biologists.comresearchgate.net This inhibitory effect is specific, as other related lyso-gangliosides like lyso-GM2 and lyso-GM3 did not show the same effect on neurite outgrowth. biologists.com The mechanism involves the prevention of the focal enrichment of other key signaling molecules, such as the NGF receptor TrkA and β1 integrin, within the membrane microdomains where GM1 is clustered. researchgate.netriken.jp
| Experimental Model | Observation | Mechanism | Reference |
|---|---|---|---|
| Dorsal Root Ganglion (DRG) Cells | Inhibited laminin-1-mediated neurite outgrowth. | Disrupted the clustering of GM1, TrkA, and β1 integrin. | bertin-bioreagent.comresearchgate.net |
| PC12 Cells | Inhibited neurite protrusion. | Disrupted the clustering of GM1 required for the activation of Lyn kinase. | researchgate.net |
The differentiation of neuronal cells into mature, functional neurons is a tightly regulated process where gangliosides play a significant role. mdpi.comtrbchemedica.com The expression of specific gangliosides changes dramatically during brain development, which suggests they mediate neuronal differentiation and growth. nih.govmdpi.com GM1, for instance, is considered a differential marker for neurons and is directly involved in cell differentiation. mdpi.comnih.gov
Direct evidence for a positive role of endogenous this compound in cell differentiation is limited. However, its role as a modulator of cell growth and signal transduction suggests it may have an influence. sigmaaldrich.com In the pathological context of GM1 gangliosidosis, the accumulation of GM1 and its derivatives due to deficient catabolism leads to widespread cellular dysfunction, lysosomal swelling, and ultimately, neurodegeneration, which represents a catastrophic failure of neuronal maintenance and function. dovepress.commdpi.com Furthermore, studies on mutant neuroblastoma cells lacking GM1 have shown they are vulnerable to apoptosis and respond abnormally to stimuli that should induce differentiation, highlighting the importance of proper GM1 metabolism, which includes its breakdown into products like lyso-GM1. researchgate.net
Synaptic Function and Plasticity
Neurotransmission is the process of transferring information between neurons at the synapse. saskoer.ca Gangliosides are known to modulate this process by influencing ion channel activity and interacting with neurotransmitter receptors. nih.govmdpi.com For example, GM1 can form a charge-based vestibule that attracts neurotransmitters like dopamine (B1211576) to the postsynaptic membrane. nih.gov
The specific role of this compound in modulating neurotransmission is not well-defined. However, some studies provide indirect evidence. For instance, in primary neuronal cultures, lyso-GM1 did not offer protection against neurotoxicity induced by the neurotransmitter glutamate (B1630785). bertin-bioreagent.com In the context of GM1 gangliosidosis, the abnormal accumulation of GM1 at the synapse impairs neurotransmitter uptake mechanisms and alters inhibitory postsynaptic potentials (IPSPs), indicating that a disruption in GM1 metabolism, which would affect lyso-GM1 levels, has significant consequences for neurotransmission. dovepress.com
Synaptic plasticity, including long-term potentiation (LTP), is the cellular mechanism believed to underlie learning and memory. frontiersin.orgbiorxiv.org LTP is a persistent strengthening of synapses based on recent patterns of activity. nih.gov The parent compound, GM1, has been shown to affect synaptic plasticity; enhancing GM1 content in hippocampal slices increases the potentiation ability of nerves. nih.gov
There is a lack of direct research on the contribution of this compound to LTP. However, its role can be inferred from studies on GM1 and conditions where its metabolism is altered. In models of GM1-gangliosidosis, the pathogenic accumulation of GM1 at critical membrane junctions alters calcium (Ca2+) signaling through the N-methyl-D-aspartate receptor (NMDAR), a key receptor for LTP induction. nih.govnih.gov This altered signaling leads to changes in synaptic plasticity, suggesting that the balance between GM1 and its metabolites, like lyso-GM1, is crucial for normal synaptic function. nih.gov
| Context | Finding | Implication for Lyso-GM1 | Reference |
|---|---|---|---|
| GM1 Gangliosidosis | Pathogenic GM1 accumulation alters NMDAR-mediated Ca2+ signaling and synaptic plasticity. | Disrupted GM1 metabolism, which involves lyso-GM1, is detrimental to synaptic plasticity. | nih.gov |
| GM1-deficient cells | Mutant cells lacking GM1 show dysfunction in Ca2+ regulation, which is critical for synaptic plasticity. | The absence of the entire GM1 metabolic pathway, including lyso-GM1 production, impairs key cellular mechanisms for plasticity. | researchgate.net |
The formation of functional neural circuits requires the growth of axons and dendrites, the formation of synapses, and the subsequent stabilization or elimination of these connections. nih.govelifesciences.orgfrontiersin.org Gangliosides are integral to these processes, contributing to cell-cell recognition, axon guidance, and synapse formation. nih.govbiologists.commdpi.com
Direct evidence for a role of this compound in the formation and stabilization of synaptic circuits is scarce. Its established inhibitory effect on neuritogenesis suggests it may act as a negative regulator during circuit development, possibly pruning unwanted connections by counteracting the growth-promoting effects of GM1. researchgate.net In GM1 gangliosidosis, the accumulation of GM1 leads to abnormal synaptic membrane structure and an increase in the number of synaptic spines without a corresponding increase in functional connectivity, ultimately contributing to neuronal dysfunction. dovepress.comnih.gov This pathology underscores the importance of proper ganglioside catabolism for the healthy development and maintenance of synaptic circuits. nih.gov
Neuroregeneration and Repair Mechanisms
This compound, a derivative of the naturally occurring GM1 ganglioside, has shown significant promise in fostering neuroregeneration and repair within the nervous system. wikipedia.org The process of neuroregeneration involves the regrowth or repair of nervous tissues and nerve cells. biomedrb.com this compound has been observed to stimulate neurite outgrowth, a critical step in forming new neural connections and repairing damaged neurons. arvojournals.org This effect is closely linked to its ability to modulate and potentiate the activity of neurotrophic factors, which are essential for neuronal survival and growth. nih.govmdpi.com
In models of neuronal injury, the presence of this compound has been shown to enhance the regeneration of axons and promote synaptic plasticity, leading to improved functional outcomes. wikipedia.org Research using a membrane-permeant analog of GM1, known as LIGA 20, demonstrated superior neuroprotective and regenerative effects compared to GM1 itself, particularly in rescuing neurons from apoptosis and reducing neuronal damage after injury. jneurosci.org This suggests that by directly influencing the cellular machinery of growth and repair, this compound helps create an environment conducive to the restoration of neural circuits.
Neuroprotection and Neurotrophic Activities
This compound's ability to protect neurons from a wide array of insults makes it a subject of intense research. nih.gov These protective capabilities are not confined to a single pathological pathway but encompass a broad spectrum of neurodegenerative processes. ualberta.ca
Protection against Excitotoxicity (e.g., Glutamate)
Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death, is a common feature in many neurological disorders. nih.gov this compound has been shown to be effective in protecting neurons from glutamate-induced excitotoxicity. jneurosci.orgnih.govnih.gov Its protective mechanism involves the modulation of calcium ion flux through the plasma membrane. nih.govresearchgate.netresearchgate.net By stabilizing intracellular calcium homeostasis, which is often disrupted during excitotoxicity, this compound prevents the activation of downstream cell death pathways. jneurosci.orgnih.govnih.gov Studies have indicated that LIGA 20, a lyso-derivative of GM1, is particularly effective at attenuating the harmful effects of calcium dysregulation that accompany glutamate excitotoxicity. jneurosci.org
Attenuation of Oxidative Stress
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) that overwhelms the cell's antioxidant defenses, is a key contributor to neurodegeneration. mdpi.com this compound has demonstrated the ability to mitigate oxidative stress within the central nervous system. mdpi.comnih.gov It is believed to work by inhibiting NADPH oxidase, a key enzyme in ROS production, thereby reducing oxidative damage. nih.gov Furthermore, treatment with GM1 has been shown to decrease levels of oxidative stress markers while increasing the levels of antioxidant enzymes in brain tissue. mdpi.com This antioxidant activity helps protect neurons from the damaging effects of free radicals on cellular components like lipids and proteins. mdpi.comnih.gov
Anti-inflammatory Activities in the CNS
Neuroinflammation, mediated by brain immune cells such as microglia, can significantly worsen neuronal injury and disease progression. biorxiv.orgnih.gov this compound exhibits potent anti-inflammatory effects in the central nervous system. nih.govbiorxiv.orgmdpi.com It can suppress the activation of microglia in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govbiorxiv.org This is achieved by inhibiting key inflammatory signaling pathways, such as those involving NF-κB and MAPKs, which in turn reduces the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. mdpi.commdpi.com By dampening the inflammatory cascade, this compound contributes to a more favorable environment for neuronal survival and function. biorxiv.orgnih.gov
Prevention of Neuronal Apoptosis
Apoptosis, or programmed cell death, is a final common pathway for neuronal loss in a multitude of neurodegenerative conditions and acute injuries. arvojournals.org this compound has been shown to effectively prevent neuronal apoptosis. jneurosci.orgualberta.cagoogle.com A significant part of this anti-apoptotic effect is mediated through its interaction with neurotrophic factor receptors, such as the Trk family of receptor tyrosine kinases. nih.govnih.gov By promoting the dimerization and activation of these receptors, even in the absence of their specific neurotrophic factor ligands, this compound can trigger downstream survival signals. nih.govnih.gov This activation helps to block the apoptotic cascade and maintain neuronal viability in the face of toxic insults or trophic factor withdrawal. arvojournals.orggoogle.com
Research Findings on this compound's Neurophysiological Roles
| Process | Mechanism of Action | Key Research Findings | References |
|---|---|---|---|
| Neuroregeneration | Stimulates neurite outgrowth; Modulates neurotrophic factor activity. | Promotes axonal regeneration and synaptic plasticity in injury models. | wikipedia.org, arvojournals.org, mdpi.com |
| Neuroprotection | Mimics and potentiates neurotrophic factor signaling (e.g., NGF). | Supports neuronal survival and differentiation; protects against a wide range of insults. | nih.gov, nih.gov, nih.gov |
| Protection against Excitotoxicity | Modulates glutamate receptor activity; Stabilizes intracellular calcium homeostasis. | Reduces neuronal death caused by excessive glutamate stimulation. | jneurosci.org, nih.gov, nih.gov |
| Attenuation of Oxidative Stress | Inhibits ROS-producing enzymes like NADPH oxidase; Boosts endogenous antioxidant defenses. | Decreases markers of oxidative damage in brain tissue. | mdpi.com, nih.gov, nih.gov |
| Anti-inflammatory Activities | Suppresses microglia activation; Inhibits pro-inflammatory signaling pathways (e.g., NF-κB). | Reduces the production of pro-inflammatory cytokines in the CNS. | nih.gov, mdpi.com, mdpi.com, biorxiv.org |
| Prevention of Neuronal Apoptosis | Activates Trk receptor tyrosine kinases; Triggers downstream cell survival signals. | Rescues neurons from programmed cell death induced by toxins or trophic factor withdrawal. | google.com, nih.gov, nih.gov, arvojournals.org |
Implications in Pathological Mechanisms Mechanistic Studies in Models
Neurodegenerative Diseases Beyond Lysosomal Storage Disorders (Mechanistic Studies in Models)
Huntington's Disease Models: Impact on Mutant Huntingtin and Neurochemical Dysfunctions
Research in various mouse models of Huntington's disease (HD) has demonstrated the significant disease-modifying effects of GM1-ganglioside administration. nih.govembopress.org Studies indicate that brain ganglioside levels are diminished in HD models. embopress.org Administration of GM1 has been shown to decrease the levels of the toxic mutant huntingtin (mHTT) protein, which is the underlying cause of HD. embopress.org This reduction in mHTT is thought to be a result of increased protein clearance, as GM1 treatment did not appear to affect the messenger RNA (mRNA) expression of the huntingtin gene. embopress.org
The benefits of GM1 in HD models extend to a wide array of molecular and cellular improvements. These include the modulation of key neurochemical markers and neurotransmitter systems. nih.gov For instance, GM1 administration has been observed to influence levels of Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32), ferritin, Iba1, and Glial Fibrillary Acidic Protein (GFAP). nih.govembopress.org Furthermore, it aids in the restoration of normal levels of crucial neurotransmitters such as glutamate (B1630785), GABA, L-Serine, and D-Serine, and modulates both dopamine (B1211576) and serotonin (B10506) metabolism. nih.govembopress.org
In addition to these neurochemical changes, GM1 treatment has been shown to slow the progression of neurodegeneration and white matter atrophy in the R6/2 mouse model of HD. nih.govembopress.org At a functional level, these molecular and cellular corrections translate into significant behavioral improvements. Motor functions are markedly improved in R6/2 mice and are restored to normal levels in Q140 mice. nih.govembopress.org Notably, GM1 administration also ameliorates psychiatric-like and cognitive dysfunctions in YAC128 and Q140 mouse models. nih.govembopress.org The intraventricular infusion of GM1 is reported to induce the phosphorylation of mutant huntingtin at specific serine residues, which is a post-translational modification known to lessen its toxicity. nih.gov
Table 1: Effects of GM1-Ganglioside in Huntington's Disease Models
| Model | Key Findings | Reference |
|---|---|---|
| YAC128, R6/2, Q140 | Decreased levels of mutant huntingtin protein. | nih.govembopress.org |
| R6/2, Q140 | Modulation of DARPP-32, ferritin, Iba1, and GFAP levels. | nih.govembopress.org |
| R6/2, Q140 | Restoration of normal levels of glutamate, GABA, L-Ser, and D-Ser. | nih.govembopress.org |
| R6/2 | Slowed neurodegeneration and white matter atrophy. | nih.govembopress.org |
| R6/2, Q140 | Improved motor functions. | nih.govembopress.org |
| YAC128, Q140 | Amelioration of psychiatric-like and cognitive dysfunctions. | nih.govembopress.org |
| HD Mice | Induces phosphorylation of mutant huntingtin, attenuating its toxicity. | nih.gov |
Parkinson's Disease Models: Role in α-Synuclein Aggregation and Dopaminergic Neuron Protection
In the context of Parkinson's disease (PD), a key pathological hallmark is the aggregation of α-synuclein into Lewy bodies and the progressive loss of dopaminergic neurons in the substantia nigra. frontiersin.org Mechanistic studies in rat models of PD have highlighted the neuroprotective role of GM1-ganglioside. nih.gov Specifically, in a model where human mutant α-synuclein (A53T) is overexpressed, GM1 administration has been shown to protect against the loss of dopaminergic neurons in the substantia nigra and to preserve striatal dopamine levels. nih.gov
A crucial aspect of GM1's protective mechanism appears to be its direct interaction with α-synuclein. mdpi.com Research indicates that GM1 can inhibit the aggregation of α-synuclein. nih.govmdpi.com In vitro studies have suggested that GM1 promotes an α-helical structure in α-synuclein, which interferes with its propensity to form pathogenic fibrillar aggregates. mdpi.com The co-localization of GM1 and monomeric α-synuclein has been observed in the neuronal cytosol of normal mouse brains. nih.gov Furthermore, in cell culture models (NG108-15 and SH-SY5Y cells), a reduction in GM1 levels, induced by an inhibitor of its synthesis, led to a significant increase in the formation of aggregated α-synuclein. mdpi.comnih.gov This suggests an inverse relationship, where sufficient levels of GM1 are critical for preventing α-synuclein aggregation. mdpi.comnih.gov
The neuroprotective profile of GM1 in PD models is reminiscent of the actions of neurotrophic factors. nih.gov The beneficial effects of GM1 on dopaminergic neurons have been consistently observed in various experimental models, suggesting its potential to modify the course of the disease. nih.govnih.gov
Table 2: Effects of GM1-Ganglioside in Parkinson's Disease Models
| Model System | Key Findings | Reference |
|---|---|---|
| Rat AAV-A53T α-synuclein overexpression model | Protected against the loss of substantia nigra dopamine neurons. | nih.gov |
| Rat AAV-A53T α-synuclein overexpression model | Reduced α-synuclein aggregation. | nih.gov |
| Rat AAV-A53T α-synuclein overexpression model | Preserved striatal dopamine levels. | nih.gov |
| NG108-15 and SH-SY5Y cells | Reduced GM1 levels led to increased α-synuclein aggregation. | mdpi.comnih.gov |
| In vitro | GM1 interacts with α-synuclein, inhibiting its fibrillation. | mdpi.com |
| Normal mouse brain | GM1 and monomeric α-synuclein co-localize in neuronal cytosol. | nih.gov |
Alzheimer's Disease Models: Interactions with Amyloid-β Aggregation and Membrane Perturbations
The role of GM1-ganglioside in Alzheimer's disease (AD) is complex, with studies pointing to both a potential role in initiating pathology and a neuroprotective function. mdpi.comnih.gov A central event in AD pathogenesis is the aggregation of the amyloid-β (Aβ) peptide. frontiersin.org Some research suggests that GM1, particularly in clustered formations within neuronal membranes, can act as a seed for Aβ aggregation. mdpi.comnih.gov These GM1 clusters are thought to serve as platforms where Aβ is concentrated and undergoes a conformational change to a β-sheet structure, which promotes its accumulation into toxic aggregates. mdpi.comfrontiersin.org This GM1-bound Aβ can then catalytically promote the fibrillization of monomeric Aβ. nih.gov
Conversely, other studies propose a neuroprotective role for GM1. nih.govbiorxiv.org Molecular dynamics simulations suggest that while Aβ dimerization in an aqueous solution leads to a β-sheet transition, its interaction with a neuronal membrane containing GM1 can actually decrease the order of the Aβ dimer and attenuate its propensity to form this structure. biorxiv.org The primary interaction partners for Aβ on the membrane are the sugar groups of GM1. biorxiv.org This interaction may inhibit the formation of ordered, and therefore more toxic, amyloid oligomers. biorxiv.org It has been suggested that well-dispersed and dynamic GM1 molecules can act as inhibitors of membrane-mediated Aβ oligomerization, especially at low peptide concentrations. nih.gov
This dual role may depend on the organization and concentration of GM1 within the cell membrane. nih.gov While GM1 clusters might promote aggregation, individual GM1 molecules may have a protective effect. mdpi.comnih.govbiorxiv.org Aβ itself can also perturb the membrane, and its interaction with GM1 is a key factor in this process. frontiersin.org
Table 3: Interactions of GM1-Ganglioside in Alzheimer's Disease Models
| Model System/Study Type | Key Findings | Reference |
|---|---|---|
| In vitro / Solid-state NMR | GM1 clusters can act as a seed for Aβ aggregation, inducing a β-sheet conformation. | mdpi.comnih.gov |
| In vitro | GM1-bound Aβ can catalytically promote the fibrillization of monomeric Aβ. | nih.gov |
| Molecular Dynamics Simulations | Interaction with GM1 in a neuronal membrane model decreases the β-sheet propensity of Aβ dimers. | biorxiv.org |
| Molecular Dynamics Simulations | GM1 may be neuroprotective by inhibiting the formation of ordered Aβ oligomers. | biorxiv.org |
| In vitro / Cell culture | Aβ interaction with GM1-rich membrane domains is associated with aggregation and toxicity. | frontiersin.org |
| Perspective/Review | The role of GM1 may be dual, depending on its organization (clustered vs. dispersed) in the membrane. | nih.gov |
Spinal Cord Injury and Traumatic Brain Injury Models: Neuroprotective and Neurorestorative Effects
In models of acute central nervous system (CNS) injury, such as spinal cord injury (SCI) and traumatic brain injury (TBI), GM1-ganglioside has demonstrated significant neuroprotective and neurorestorative properties. nih.govnih.gov Following a traumatic injury to the brain, a reduction in the levels of GM1 in the cortex has been observed in mouse models. nih.gov This reduction is associated with deficits in axonal regeneration. nih.gov
Administration of GM1 has been shown to counteract these deficits. In a mouse model of TBI, GM1 treatment prevented the inhibition of axonal outgrowth that occurs after injury. nih.gov This was evidenced by the expression of axonal markers and the visualization of growth cones. nih.gov Furthermore, GM1 administration helped to prevent neuronal loss and the cognitive deficits, such as impaired spatial and visual memories, that result from the injury. nih.gov
The neuroprotective capabilities of GM1 in these injury models are thought to be linked to its ability to support neuronal survival and promote a regenerative environment. nih.govnih.gov The effects of GM1 in experimental models of SCI and TBI are reminiscent of the actions of neurotrophic factors, which are known to promote the survival and growth of neurons. nih.gov These findings highlight the potential of GM1 to mitigate the secondary damage that follows an initial traumatic insult to the CNS and to support functional recovery. nih.gov
Table 4: Effects of GM1-Ganglioside in Spinal Cord and Traumatic Brain Injury Models
| Injury Model | Key Findings | Reference |
|---|---|---|
| Traumatic Brain Injury (mouse) | Injury causes a reduction of GM1 levels in the cortex. | nih.gov |
| Traumatic Brain Injury (mouse) | GM1 administration prevents axonal regeneration inhibition. | nih.gov |
| Traumatic Brain Injury (mouse) | GM1 administration prevents neuronal loss. | nih.gov |
| Traumatic Brain Injury (mouse) | GM1 administration prevents cognitive deficits in spatial and visual memory. | nih.gov |
| Spinal Cord and Traumatic Brain Injury (general) | GM1 exhibits neuroprotective and neurorestorative functions. | nih.gov |
Other Pathological Contexts (e.g., Angiogenesis, Cellular Proliferation in Cancer Models)
Beyond its role in the nervous system, GM1-ganglioside is also implicated in other fundamental pathological processes, including angiogenesis and cancer cell proliferation. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Studies have shown that GM1 can act as a pro-angiogenic factor. nih.govresearchgate.net This effect is mediated, at least in part, through the MCP-1 receptor. nih.govresearchgate.net
In the context of cancer, the expression and function of GM1 can be complex and appear to be context-dependent. For instance, in some cancer cell lines, such as breast cancer, GM1 is reported to be overexpressed. nih.gov In certain breast cancer cell lines (MCF7 and MDA-MB-231), exogenous GM1 can impair contact-dependent growth by deactivating EGFR signaling. nih.gov However, in other models, GM1 has been shown to regulate cell migration and invasion. nih.gov Vesicular GM1 from breast tumor cells has been found to stimulate the epithelial-to-mesenchymal transition (EMT) in recipient cells, a process that is crucial for cancer cell motility and metastasis. frontiersin.org
Conversely, some studies suggest an inverse relationship between GM1 expression and metastatic potential. In variants of the Lewis lung cancer cell line, a reduced expression of GM1 was associated with higher metastatic and proliferative activity. nih.gov This was linked to an increased expression of integrin β1 and the localization of MMP-9 to the cell membrane. nih.gov Furthermore, GM1, along with other gangliosides, has been shown to inhibit the proliferation of human neuroblastoma cells, an effect associated with the inhibition of EGFR phosphorylation. researchgate.net The ability of GM1 to modulate the immune system, such as by inhibiting the activation of Toll-like receptors (TLRs) and the stimulatory effect of interferon-β on natural killer cells, also has implications for the tumor microenvironment. nih.gov
Table 5: Role of GM1-Ganglioside in Angiogenesis and Cancer Models
| Pathological Context | Model System | Key Findings | Reference |
|---|---|---|---|
| Angiogenesis | General | Induces angiogenesis through the MCP-1 receptor. | nih.govresearchgate.net |
| Cancer (Breast) | MCF7 and MDA-MB-231 cells | Overexpressed; can impair contact-dependent growth via deactivation of EGFR signaling. | nih.gov |
| Cancer (Breast) | Breast tumor cells/MCF-10A cells | Vesicular GM1 from tumor cells stimulates epithelial-to-mesenchymal transition (EMT) in recipient cells. | frontiersin.org |
| Cancer (Lung) | Lewis lung cancer cell line | Reduced GM1 expression associated with higher metastatic and proliferative activity. | nih.gov |
| Cancer (Neuroblastoma) | Human neuroblastoma cells | Inhibits cell proliferation through inhibition of EGFR phosphorylation. | researchgate.net |
| Immune Modulation | In vitro | Inhibits activation of multiple Toll-like receptors (TLRs). | nih.gov |
| Immune Modulation | In vitro (murine NK cells) | Inhibits the stimulatory effect of interferon-β on natural killer cells. | nih.gov |
Research Methodologies for Studying Gm1 Lysoganglioside
Synthetic Approaches for GM1-Lysoganglioside and its Derivatives
The generation of this compound and its derivatives for research purposes is a complex process involving both chemical and enzymatic methods. These approaches are crucial for producing the quantities of this compound needed for in-depth study.
The synthesis of lysogangliosides, including this compound, has been approached through various methods, each with its own advantages. A common strategy involves the deacylation of the parent ganglioside. One established chemical method subjects the parent ganglioside to alkaline hydrolysis to remove the fatty acyl group. nih.gov This process, however, can also remove the acetyl groups from sialic acid residues, necessitating a subsequent re-N-acetylation step. nih.gov To selectively protect the sphingoid amino group during this process, a hydrophobic protective group like 9-fluorenylmethoxycarbonyl (Fmoc) can be employed in a two-phase system of water and ether. nih.gov Following the re-N-acetylation of the sialooligosaccharide amino groups, the protective group is removed to yield the desired lysoganglioside. nih.gov
An alternative and more convenient enzymatic approach utilizes sphingolipid ceramide deacylase. nih.gov This enzyme specifically cleaves the N-acyl linkage of the ceramide moiety of GM1, directly producing lyso-GM1. nih.gov This method is advantageous as it often results in a nearly quantitative yield and avoids the harsh chemical conditions that can lead to side reactions. nih.gov
A further refinement of the chemical approach involves the use of N-trifluoroacetylation to protect the sphingosine (B13886) moiety of N,N'-dideacylated gangliosides. This is followed by N-acetylation and mild saponification to yield the lysoganglioside. nih.gov This improved method has been reported to provide higher yields compared to earlier techniques that used Fmoc as the blocking group. nih.gov
| Preparation Method | Key Reagents/Enzymes | Typical Yield | Reference |
| Chemical Hydrolysis | Alkaline hydrolysis, 9-fluorenylmethoxycarbonyl (Fmoc) chloride, Acetic anhydride | ~30% | nih.gov |
| Enzymatic Deacylation | Sphingolipid ceramide deacylase | Nearly quantitative | nih.gov |
| Improved Chemical Method | N-trifluoroacetylation, Acetic anhydride, Mild saponification | Higher than Fmoc method | nih.gov |
To visualize and track this compound in biological systems, a variety of fluorescent and labeled probes have been developed. These derivatives are invaluable tools for studying the localization, trafficking, and interactions of this important molecule.
One common strategy involves attaching a fluorescent dye to the sphingosine moiety of the molecule. For instance, a dark-red fluorescent dye has been successfully incorporated in a one-pot synthesis, creating a labeled GM1 probe capable of detecting its natural ligand, the Escherichia coli heat-labile enterotoxin subunit B (EtxB), in picomole quantities. nih.gov Another popular choice of fluorophore is the boron-dipyrromethene (BODIPY) tricyclic ring system. caymanchem.com BODIPY-labeled GM1, where the fluorophore replaces an acyl group at the amine of the ceramide, offers excellent photophysical properties, including high extinction coefficients, high quantum yields, and minimal pH sensitivity. caymanchem.comnih.gov These probes are well-suited for real-time monitoring at high resolution in cellular and membrane systems. caymanchem.com
Radioactive labeling is another important derivatization technique. Labeled analogues of SGM1 (a GM1 analogue with sulfur in place of oxygen in the linkage to the ceramide) have been synthesized using the N-succinimidoyl derivative of radiocarbon-labeled fatty acids. nih.gov These radiolabeled probes are instrumental in metabolic studies.
| Probe Type | Label | Attachment Site | Application | Reference |
| Fluorescent Probe | Dark-red fluorescent dye | Sphingosine moiety | Detection of protein-ligand interactions | nih.gov |
| Fluorescent Probe | BODIPY | Ceramide (replaces acyl group) | Probing spatial distribution and dynamics in lipid membranes | caymanchem.comnih.gov |
| Radioactive Probe | Radiocarbon-labeled fatty acid | Ceramide moiety (of SGM1) | Metabolic studies | nih.gov |
Analytical Techniques for Quantification and Structural Elucidation
A suite of powerful analytical techniques is employed to quantify and structurally characterize this compound, providing crucial data for understanding its role in health and disease.
Mass spectrometry (MS) is a cornerstone for the structural elucidation and analysis of this compound. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS allows for the determination of the long-chain base composition of gangliosides like GM1 without the need for chemical modification. researchgate.net This technique has been used to analyze the proportions of different sphingosine bases in GM1 from various brain tissues. researchgate.net MALDI combined with ion mobility mass spectrometry (MALDI-IM-MS) provides a rapid two-dimensional separation of ganglioside species based on both their mass-to-charge ratio (m/z) and their drift time, which is related to their ion collision cross-section. nih.gov
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of GM1 and other gangliosides in biological fluids like cerebrospinal fluid (CSF). nih.govresearchgate.net This technique often employs isotope dilution with deuterium-labeled internal standards for accurate quantification. nih.govresearchgate.net The use of multiple reaction monitoring (MRM) in the negative ion mode enhances the specificity of detection. nih.govresearchgate.net Direct inlet ammonia (B1221849) chemical ionization mass spectrometry has also been shown to be a satisfactory method for structural studies of GM1, providing simple fragmentation patterns and prominent molecular and fragment ions. capes.gov.br
Chromatographic techniques are indispensable for the separation and purification of this compound from complex biological mixtures. High-performance thin-layer chromatography (HPTLC) is a widely used method for the qualitative and semi-quantitative analysis of gangliosides. researchgate.netbio-protocol.org Gangliosides are separated on HPTLC plates and can be visualized as purple-blue bands by spraying with reagents like resorcinol. bio-protocol.org Densitometric analysis of the bands allows for the quantification of individual ganglioside fractions. bio-protocol.org
High-performance liquid chromatography (HPLC) offers higher resolution and is a powerful tool for both analytical and preparative purposes. nih.govilab-inbi.ru Reversed-phase HPLC can be used to separate different molecular species of GM1 based on their ceramide structure. ilab-inbi.ru A semi-preparative HPLC procedure has been described for the isolation of GM1 molecular species containing single long-chain bases. nih.gov Furthermore, HPLC can be coupled with mass spectrometry (LC-MS) for highly sensitive and specific quantification of gangliosides. mdpi.comcsuohio.edu
| Chromatographic Method | Principle | Application | Reference |
| HPTLC | Separation on a thin layer of adsorbent, detection by staining | Qualitative and semi-quantitative analysis of ganglioside profiles | researchgate.netbio-protocol.org |
| HPLC | High-resolution separation on a column | Isolation and quantification of GM1 molecular species | nih.govilab-inbi.ru |
| LC-MS/MS | HPLC separation coupled with mass spectrometric detection | Highly sensitive and specific quantification of GM1 in biological samples | nih.govmdpi.comcsuohio.edu |
Enzyme assays for β-galactosidase activity are crucial for studying GM1 gangliosidosis, a lysosomal storage disorder caused by the deficiency of this enzyme. nih.govnih.gov These assays measure the rate at which β-galactosidase hydrolyzes its substrates, which include GM1-ganglioside.
Fluorometric assays are commonly used due to their high sensitivity. nih.gov These assays often utilize artificial fluorogenic substrates that, upon cleavage by β-galactosidase, release a fluorescent molecule that can be quantified. The activity of the enzyme can be measured in various biological samples, including lymphocytes, cultured skin fibroblasts, and dried blood spots. nih.govnih.gov The development of highly sensitive assays has enabled the measurement of residual β-galactosidase activity even in patients with GM1 gangliosidosis, which is critical for diagnosis and for monitoring the efficacy of potential therapies. nih.govnih.gov Tandem mass spectrometry can also be used in enzymatic assays of β-galactosidase from dried blood spots. nih.gov
Immunological Detection Methods (e.g., ELISA for anti-GM1 antibodies, Cholera Toxin B labeling)
Immunological methods are pivotal for the detection and quantification of GM1-ganglioside and its antibodies, providing crucial tools for both research and clinical diagnostics. These techniques leverage the high specificity of antibody-antigen interactions and the affinity of certain proteins for GM1.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for detecting anti-GM1 antibodies in serum, which are associated with various autoimmune neuropathies. The standard approach involves coating microtiter plates with purified GM1 ganglioside. Patient serum is then added, and any anti-GM1 antibodies present will bind to the immobilized GM1. The bound antibodies are subsequently detected using an enzyme-conjugated secondary antibody that recognizes human IgG or IgM, followed by the addition of a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of anti-GM1 antibody in the sample.
The Inflammatory Neuropathy and Treatment (INCAT) group developed a standardized ELISA protocol to improve reproducibility across different laboratories. Validation studies of the INCAT-ELISA have demonstrated its reliability, with coefficients of variance of 11.2% for IgM and 3.8% for IgG. This method has shown diagnostic value in specific clinical contexts, particularly in identifying high titers of IgM anti-GM1 antibodies associated with multifocal motor neuropathy and Guillain-Barré syndrome (GBS).
Table 1: Characteristics of Anti-GM1 ELISA
| Parameter unfold_more | Description unfold_more | Key Findings unfold_more | Reference unfold_more |
|---|---|---|---|
| Assay Type | Sandwich Enzyme-Linked Immunosorbent Assay. | Microtiter plates are pre-coated with an antibody specific to Human Anti-GM1. | |
| Principle | Detects serum antibodies (IgG or IgM) that bind to purified GM1 ganglioside coated on a plate. | The binding is quantified using a colorimetric reaction. | |
| Standardization | The INCAT-ELISA is a standardized protocol to ensure reproducibility. | Demonstrated good reliability with CVs of 11.2% (IgM) and 3.8% (IgG). | |
| Clinical Association | Elevated anti-GM1 antibody levels are linked to autoimmune peripheral neuropathies. | High IgM titers are associated with multifocal motor neuropathy and GBS. High IgG titers are found in GBS. |
Cholera Toxin B (CTB) Labeling is another highly specific method used for detecting GM1-ganglioside, particularly in histochemical and cell biology applications. The B subunit of the cholera toxin (CTB) binds with high affinity and specificity to the pentasaccharide headgroup of GM1. This interaction is leveraged by conjugating CTB to a detectable marker, such as a fluorescent dye (e.g., FITC) or an enzyme (e.g., peroxidase), allowing for the visualization of GM1 distribution in tissues and cells.
This technique is instrumental in studying the subcellular localization of GM1 and identifying GM1-enriched membrane microdomains, often referred to as lipid rafts. For instance, studies have used FITC-labeled CTB to show the accumulation of GM1 in early endosomes of cells with Niemann-Pick C1 deficiency. While CTB has a strong preference for GM1, it can also exhibit some binding to other gangliosides like GD1b, which is a consideration in interpreting results. A point-mutated variant of CTB (G33D) shows greatly reduced binding to GM1 and can be used as a negative control.
In Vitro Model Systems
In vitro models are indispensable for dissecting the cellular and molecular mechanisms underlying the pathophysiology of this compound accumulation. These systems range from primary cell cultures to complex, three-dimensional organoids.
Primary Cell Cultures (e.g., Neurons, Astroglial cells, Endothelial cells, Fibroblasts)
Primary cell cultures, derived directly from animal tissues, provide a physiologically relevant environment for studying the effects of this compound on specific cell types of the central nervous system (CNS).
Neurons: Cultured primary neurons are used to investigate the neurotrophic and neuroprotective properties of GM1. Studies have shown that exogenous GM1 can be incorporated into neuronal membranes and can influence responses to environmental signals, potentially through interactions with membrane proteins.
Astroglial cells (Astrocytes): Astrocytes in culture have been shown to readily incorporate exogenous GM1 ganglioside. This incorporation is time- and concentration-dependent. Research indicates that GM1 targets astrocytes to stimulate cerebral energy metabolism by promoting glycolysis, leading to glucose uptake and the release of lactate (B86563), which can then be utilized by neurons. This suggests that astrocytes may mediate some of the neuroprotective effects attributed to GM1.
Fibroblasts: Dermal fibroblasts from patients with GM1 gangliosidosis are a valuable resource for generating induced pluripotent stem cell (iPSC) lines, which can then be used for disease modeling and therapeutic testing.
Neuroblastoma and Glioma Cell Lines
Immortalized cell lines, such as neuroblastoma and glioma lines, offer a readily available and reproducible system for studying the cellular effects of this compound.
Neuroblastoma Cells: Human neuroblastoma cell lines, like SH-SY5Y, are used to study neuronal proliferation and differentiation. Research has shown that GM1 ganglioside can inhibit the proliferation of SH-SY5Y cells that is stimulated by growth factors like insulin (B600854) and PDGF, while simultaneously promoting neurite outgrowth. This suggests a role for GM1 in shifting cells from a proliferative to a differentiated neuronal phenotype. The oligosaccharide portion of GM1 alone has been found to induce neurite formation in neuroblastoma cells.
Glioma Cell Lines: While less specifically detailed in the context of this compound research in the provided results, glioma cell lines serve as models for glial cell biology and pathology and can be used to study the impact of ganglioside accumulation on glial function.
Induced Pluripotent Stem Cell (iPSC)-derived Models (e.g., Cerebral Organoids)
The advent of iPSC technology has revolutionized disease modeling. By reprogramming somatic cells (like fibroblasts) from patients with GM1 gangliosidosis into stem cells, researchers can then differentiate them into various CNS cell types, including neurons and astrocytes, or even more complex 3D structures.
2D iPSC Models: Neural progenitor cells (NPCs) differentiated from GM1 patient-derived iPSCs (GM1-NPCs) successfully replicate key features of the disease, such as deficient β-galactosidase activity and GM1 accumulation. These models have been instrumental in identifying novel pathological mechanisms, such as the activation of inflammasomes, which could be a new therapeutic target.
3D Cerebral Organoids: Cerebral organoids, or "mini-brains," generated from iPSCs provide a three-dimensional model that better recapitulates the cellular organization and interactions of the human brain. CRISPR/Cas-mediated knockout of the GLB1 gene in human iPSCs has been used to create cerebral organoids that model GM1 gangliosidosis. These organoids show progressive GM1 accumulation and have been used as a preclinical model to test therapies like adeno-associated virus (AAV) gene therapy.
Liposome (B1194612) and Artificial Membrane Systems for Molecular Interactions
Liposomes and other artificial membrane systems are powerful reductionist tools for studying the biophysical interactions of this compound with other lipids and proteins in a controlled environment.
Studying Molecular Interactions: Researchers synthesize liposomes containing GM1 to mimic a "membrane-like" environment. These systems have been used to study the binding of anti-GM1 antibodies, revealing that the lipid environment can significantly influence antibody binding affinity.
Investigating Protein Aggregation: Liposomal models are also used to investigate how GM1-enriched membranes influence the aggregation of proteins, such as amyloid-β (Aβ), which is associated with Alzheimer's disease. Studies have found that liposomes enriched in GM1 can induce the formation of toxic Aβ oligomers and promote membrane disruption in a cooperative manner.
Drug Delivery Research: The inclusion of GM1 in liposome formulations has been shown to prolong their circulation time in the bloodstream. This is thought to occur because the hydrophilic nature of the GM1 headgroup inhibits the association of blood proteins (opsonins) that would otherwise mark the liposomes for clearance by the immune system.
In Vivo Animal Models
Animal models are critical for understanding the systemic pathophysiology of GM1 gangliosidosis and for evaluating the efficacy and safety of potential therapies in a whole-organism context. Various models have been created, primarily in mice, that replicate key aspects of the human disease.
Several mouse models of GM1 gangliosidosis have been developed, typically by disrupting the Glb1 gene, which encodes β-galactosidase. These models exhibit phenotypes that mimic different forms of the human disease.
β-gal Knockout (β-gal-/-) Mice: These models, generated through the knockout of the Glb1 gene, show a complete loss of β-gal activity. They develop severe neurological symptoms, including tremors and ataxia, starting around 4-5 months of age. These mice exhibit widespread GM1 ganglioside accumulation in the CNS and neuronal apoptosis, providing a model for the more severe, infantile form of the disease.
CRISPR/Cas9-Generated Models: More recent models have been created using CRISPR/Cas9 genome editing.
One model with a 20 bp deletion in exon 8 of Glb1 results in no detectable β-gal activity and a humane endpoint at 7–10 months.
Another model with small deletions in exons 2 and 6 produces a null allele. These Glb1-/- mice have a lifespan of about 50 weeks and show progressive gait abnormalities and loss of motor skills, closely modeling the juvenile (Type II) form of GM1 gangliosidosis.
A knock-in model carrying a specific missense mutation (G455R, corresponding to a human mutation) also mimics the chronic phenotype of human GM1 gangliosidosis. These mice show negligible β-galactosidase activity, GM1 accumulation in the brain by 16 weeks, and subsequent worsening of neurological symptoms.
These animal models are invaluable for studying disease progression, identifying biomarkers, and testing therapeutic strategies such as gene therapy.
Table 2: Summary of In Vivo Animal Models for GM1 Gangliosidosis
| Model Type unfold_more | Genetic Modification unfold_more | Key Phenotypes unfold_more | Relevance to Human Disease unfold_more | Reference unfold_more |
|---|---|---|---|---|
| β-gal Knockout Mouse | Targeted deletion of the Glb1 gene. | Complete loss of β-gal activity, early GM1 accumulation, severe neurological signs (tremor, ataxia) by 4-5 months, neuronal apoptosis. | Models severe, infantile (Type I) GM1 gangliosidosis. | |
| CRISPR/Cas9 Knockout Mouse | Small deletions in exons 2 and 6 of Glb1, creating a null allele. | Lifespan ~50 weeks, progressive gait abnormalities, loss of motor skills by 20 weeks. | Closely models juvenile (Type II) GM1 gangliosidosis. | |
| CRISPR/Cas9 Knock-in Mouse | G455R missense mutation in the Glb1 gene. | Negligible β-gal activity, GM1 accumulation by 16 weeks, progressive neuromotor impairment, shortened lifespan. | Models chronic/late-infantile form of GM1 gangliosidosis. | |
| Feline Model | Naturally occurring GLB1 mutation. | Closely mimics juvenile human GM1 gangliosidosis. | Important gyrencephalic (folded brain) model for translating therapies to humans. |
Genetic Animal Models of GM1 Gangliosidosis (e.g., Mouse, Sheep, Feline)
Naturally occurring and genetically engineered animal models that recapitulate the key features of human GM1 gangliosidosis are invaluable tools for research. dovepress.com These models exhibit a deficiency in β-galactosidase, leading to the accumulation of GM1 ganglioside and related glycosphingolipids, which results in progressive neurodegeneration. proquest.comglycoscienceresearch.comglycoscienceresearch.com
Mouse Models: Mouse models of GM1 gangliosidosis have been developed through gene targeting, creating knockout models with a disrupted β-galactosidase gene. proquest.comnih.govnih.gov These mice exhibit negligible β-galactosidase activity and display a progressive neurological phenotype that includes tremors, ataxia, and a shortened lifespan. dovepress.comnih.govnih.gov Pathologically, they show widespread neuronal storage of GM1 ganglioside, mimicking the human disease. proquest.comnih.gov These models have been crucial for investigating disease pathogenesis and for the preclinical evaluation of various therapeutic strategies, including gene therapy and substrate reduction therapy. nih.govnih.govfrontiersin.org
Sheep Models: A naturally occurring form of GM1 gangliosidosis has been identified in sheep. hdbuzz.netomia.orgnih.gov This ovine model is characterized by a profound deficiency of lysosomal β-galactosidase due to an autosomal recessive mutation. glycoscienceresearch.comglycoscienceresearch.com Affected lambs appear normal at birth but develop progressive neurological signs at around one month of age, with a fatal outcome by four months. nih.gov Their brains show a massive accumulation of GM1 ganglioside, making them a valuable large animal model for studying the disease and for producing GM1 ganglioside for therapeutic research. glycoscienceresearch.comhdbuzz.net
Feline Models: A naturally occurring feline model of GM1 gangliosidosis closely resembles the juvenile-onset form of the human disease. dovepress.comnih.govomia.orgresearchgate.netnih.gov These cats exhibit progressive neurological dysfunction and have been instrumental in preclinical studies of gene therapy. nih.govoup.comauburn.eduumassmed.edu The feline model has been particularly useful for assessing the efficacy and safety of adeno-associated virus (AAV) vector-based gene therapies, demonstrating significant improvements in lifespan and neurological function following treatment. nih.govoup.comauburn.eduumassmed.edu
Table 1: Characteristics of Genetic Animal Models of GM1 Gangliosidosis
| Model | Genetic Basis | Key Phenotypes | Research Applications |
|---|---|---|---|
| Mouse | Gene knockout (Glb1-/-) proquest.comnih.govnih.gov | Progressive neurodegeneration, tremors, ataxia, shortened lifespan, widespread GM1 accumulation dovepress.comnih.govnih.gov | Pathogenesis studies, preclinical testing of gene therapy and substrate reduction therapy nih.govnih.govfrontiersin.org |
| Sheep | Autosomal recessive mutation in GLB1 glycoscienceresearch.comglycoscienceresearch.com | Normal at birth, progressive neurological signs from 1 month, fatal by 4 months, massive GM1 accumulation in the brain nih.gov | Large animal model for disease study, source of GM1 for research glycoscienceresearch.comhdbuzz.net |
| Feline | Naturally occurring mutation in GLB1 nih.govomia.org | Resembles juvenile human GM1 gangliosidosis, progressive neurological dysfunction dovepress.comnih.govresearchgate.net | Preclinical evaluation of gene therapies, biomarker identification dovepress.comnih.govoup.com |
Models of Neurodegenerative Diseases (e.g., Huntington's, Parkinson's, Alzheimer's models)
The involvement of this compound and its parent compound, GM1 ganglioside, extends beyond GM1 gangliosidosis to other neurodegenerative conditions. Animal models of these diseases have been instrumental in exploring the role of gangliosides in their pathophysiology.
Huntington's Disease Models: Studies in mouse models of Huntington's disease (HD), such as the YAC128, R6/2, and Q140 mice, have revealed lower than normal levels of brain gangliosides. nih.govembopress.orgnih.gov Administration of exogenous GM1 ganglioside in these models has shown profound disease-modifying effects. nih.govembopress.orgnih.gov Treatment resulted in decreased levels of the mutant huntingtin protein, improved motor function, and amelioration of psychiatric-like and cognitive dysfunctions. nih.govembopress.orgnih.gov These findings suggest that GM1 has significant therapeutic potential in HD. nih.govembopress.org
Parkinson's Disease Models: Animal models of Parkinson's disease (PD) have also highlighted the importance of GM1. nih.govnih.govmdpi.com Genetically engineered mice with a partial deficiency of GM1 exhibit key features of PD, including motor impairment, loss of dopaminergic neurons, and aggregation of α-synuclein. nih.govnih.gov These symptoms can be alleviated by the administration of a membrane-permeable analog of GM1. nih.gov Furthermore, studies in a rat α-synuclein model of PD have shown that GM1 ganglioside is neuroprotective and can modify α-synuclein toxicity. parkinsonsnewstoday.com
Alzheimer's Disease Models: The role of GM1 in Alzheimer's disease (AD) is more complex. It has been proposed that GM1 can bind to amyloid-beta (Aβ) to form a complex that accelerates Aβ aggregation, acting as an endogenous seed for amyloid fibril formation. nih.govnih.gov Studies in an APP/PS1 mouse model of AD found that peripheral administration of GM1 exacerbated AD-type pathology, including increased Aβ accumulation and tau hyperphosphorylation. nih.gov However, other studies suggest that GM1 can have neuroprotective effects and diminish Aβ-associated neurotoxicity. mdpi.com
Table 2: Research Findings on this compound in Neurodegenerative Disease Models
| Disease Model | Key Findings |
|---|---|
| Huntington's Disease (YAC128, R6/2, Q140 mice) | Reduced brain ganglioside levels. nih.govembopress.org GM1 administration decreases mutant huntingtin, improves motor and cognitive function. nih.govembopress.orgnih.gov |
| Parkinson's Disease (B4galnt1-/- mice, rat α-synuclein model) | Partial GM1 deficiency induces PD-like symptoms. nih.govnih.gov GM1 administration is neuroprotective and alleviates symptoms. nih.govparkinsonsnewstoday.com |
| Alzheimer's Disease (APP/PS1 mice) | GM1 may promote Aβ aggregation. nih.govnih.gov Peripheral GM1 administration exacerbated pathology in one study. nih.gov Other studies suggest neuroprotective effects. mdpi.com |
Gene Therapy Vector Delivery in Animal Models
Gene therapy represents a promising therapeutic avenue for GM1 gangliosidosis, aiming to restore the function of the deficient β-galactosidase enzyme. ntsad.org Animal models, particularly mouse and feline models, have been critical for the development and preclinical testing of gene therapy approaches. nih.govfrontiersin.orgnih.govresearchgate.netnih.gov
Adeno-associated viral (AAV) vectors are the preferred delivery vehicle for GM1 gene therapy due to their ability to target cells in the central nervous system. nih.govntsad.orgnih.gov Various AAV serotypes, such as AAV9 and AAVrh10, have been investigated for their efficacy in delivering a functional copy of the GLB1 gene. nih.govnih.govntsad.orgmedrxiv.org
Different routes of administration have been explored in animal models, including:
Intravenous (IV) delivery: This systemic approach aims for widespread distribution to both the central nervous system and peripheral organs. nih.govoup.comauburn.eduntsad.org In feline and murine models, IV administration of AAV9 vectors has been shown to increase β-galactosidase activity, reduce GM1 accumulation, improve neuromuscular function, and extend survival. nih.govoup.comauburn.eduumassmed.edu
Intracerebroventricular (ICV) and Intra-cisterna magna (ICM) injection: These methods deliver the vector directly into the cerebrospinal fluid (CSF), leading to widespread distribution throughout the brain and spinal cord. frontiersin.orgnih.gov Studies in mouse and cat models have demonstrated that CSF delivery can effectively restore enzyme activity and correct pathology. frontiersin.orgnih.gov
Intraparenchymal injection: This involves direct injection into specific brain regions, such as the thalamus. nih.govnih.gov While more invasive, this approach can achieve high levels of enzyme expression at the injection site. nih.gov
Preclinical studies in these animal models have been instrumental in demonstrating the potential of gene therapy, leading to the initiation of clinical trials in human patients. nih.govauburn.eduumassmed.edumedrxiv.org
Table 3: Gene Therapy Vector Delivery in Animal Models of GM1 Gangliosidosis
| Vector | Animal Model | Delivery Route | Key Outcomes |
|---|---|---|---|
| AAV9 | Mouse, Feline | Intravenous (IV) | Increased β-galactosidase activity, reduced GM1 accumulation, improved neuromuscular function, extended survival. nih.govoup.comauburn.eduumassmed.edu |
| AAVrh10 | Mouse, Feline | Intracerebroventricular (ICV), Intra-cisterna magna (ICM) | Widespread CNS delivery of β-galactosidase, clearance of GM1 storage. nih.gov |
| AAV2/1 | Mouse | Intracerebroventricular (ICV) | High levels of β-galactosidase expression throughout the brain. frontiersin.org |
| Lentivirus | Mouse | Hematopoietic stem cell transplantation | Increased β-galactosidase activity in CNS and visceral organs, decreased GM1 levels in the brain. frontiersin.orgresearchgate.net |
Future Research Directions and Therapeutic Conceptions Preclinical and Mechanistic
Elucidation of Unresolved Molecular Mechanisms of Action
While the primary cause of GM1-gangliosidosis is the genetic deficiency of β-galactosidase, the precise downstream molecular events triggered by the accumulation of GM1-lysoganglioside that lead to severe neurodegeneration are not entirely understood. dovepress.com Research indicates that the buildup of GM1 ganglioside within lysosomes disrupts cellular physiology, leading to swollen lysosomes, the formation of membranous cytoplasmic bodies, and displacement of normal organelles. nih.gov
One area of active investigation is the role of this compound in inducing the unfolded protein response (UPR) and subsequent neuronal apoptosis. dovepress.com Studies in β-gal-/- mice have suggested that the depletion of endoplasmic reticulum Ca2+ stores by GM1-ganglioside accumulation is a key trigger for this pathway. dovepress.com Further research is needed to fully delineate this and other signaling cascades impacted by lysosomal storage.
The interaction of this compound with other cellular components is also a subject of ongoing research. For instance, GM1 is known to modulate the activity of neurotrophin-dependent receptors, such as the Trk family of receptors, which are crucial for neuronal survival and differentiation. nih.govresearchgate.net It is hypothesized that the altered levels or localization of this compound could disrupt these vital signaling pathways. nih.govresearchgate.net Additionally, the ability of GM1 to influence calcium flux across the plasma membrane and stabilize proteins like α-synuclein highlights its multifaceted role in neuronal homeostasis, which may be compromised in GM1-gangliosidosis. nih.govresearchgate.net
Recent studies have also begun to explore the therapeutic potential of the oligosaccharide portion of GM1 (OligoGM1), which appears to replicate some of the neurotrophic functions of the parent molecule without needing to enter the cell. mdpi.com Understanding the precise mechanism by which OligoGM1 interacts with plasma membrane receptors could open new avenues for therapeutic development. mdpi.com
Development of Novel Preclinical Models
The development and refinement of preclinical models are crucial for advancing our understanding of GM1-gangliosidosis and for testing the efficacy of novel therapeutic interventions. To date, several murine and feline models have been instrumental in preclinical studies. frontiersin.orgnih.gov These models, which carry mutations in the Glb1 gene, phenocopy many of the features of human GM1-gangliosidosis, including substrate accumulation and neurodegeneration. mdpi.com
To better model the human brain environment, researchers have also developed human induced pluripotent stem cell (iPSC)-derived cerebral organoids with CRISPR/Cas-mediated knockout of the GLB1 gene. dovepress.com These organoids exhibit progressive GM1 ganglioside accumulation and low β-gal activity, providing a relevant platform for studying disease mechanisms and for preclinical testing of therapies like gene therapy. dovepress.com
Furthermore, the creation of the first publicly available mouse models of GM1, through a partnership between Cure GM1 and The Jackson Laboratory, has provided a valuable resource for the research community. curegm1.org The ongoing development of animal models that more accurately reflect the different clinical subtypes of GM1-gangliosidosis will be essential for tailoring and evaluating therapies for specific patient populations. nih.gov
Mechanistic Exploration of Therapeutic Potential in Neurodegenerative Conditions
The accumulation of this compound is the central pathological event in GM1-gangliosidosis, leading to progressive and severe neurodegeneration. mdpi.comclevelandclinic.org The therapeutic potential of various approaches is being explored in preclinical models, focusing on mitigating the downstream consequences of this accumulation.
Research has shown that this compound buildup leads to widespread neuronal loss and gliosis. nih.gov Interestingly, single-nucleus RNA sequencing of a mouse model did not show significant activation of microglia or astrocytes, suggesting that neurodegeneration may precede a pronounced inflammatory response. nih.gov This finding could have important implications for the timing and nature of therapeutic interventions.
The neurotrophic and neuroprotective properties of GM1 itself are well-documented, and a deficiency of this ganglioside is implicated in other neurodegenerative conditions like Parkinson's and Huntington's disease. nih.govnih.gov This suggests that strategies aimed at restoring functional GM1 levels or mimicking its effects could have broader therapeutic applications beyond GM1-gangliosidosis. In vitro studies have demonstrated that increasing GM1 in the plasma membrane can amplify the response to neurotrophic factors and protect against neurotoxicity. nih.gov In a mouse model of Huntington's disease, administration of GM1 restored cellular ganglioside levels and increased cell survival. google.com
Furthermore, the bioactive oligosaccharide portion of GM1 has shown promise in preclinical models. mdpi.com Its ability to be detected in the brain after peripheral administration in mice and its positive effects in a Parkinson's disease model highlight its potential as a therapeutic agent that may be able to cross the blood-brain barrier more effectively than the full ganglioside. mdpi.commdpi.com
Strategies for Modulating this compound Levels or Function
Several therapeutic strategies are being investigated in preclinical models to address the underlying cause of GM1-gangliosidosis by modulating the levels or function of this compound. These approaches primarily fall into three categories: enzyme replacement, substrate reduction, and gene therapy.
Enzyme replacement therapy (ERT) aims to deliver a functional version of the deficient β-galactosidase enzyme to break down the accumulated this compound. frontiersin.orgmdpi.com A significant challenge for ERT in neurodegenerative diseases is the blood-brain barrier (BBB), which restricts the entry of large molecules like enzymes into the central nervous system (CNS). frontiersin.org
Preclinical studies have demonstrated that even partial restoration of β-gal activity can lead to the clearance of stored substrates. frontiersin.org To overcome the BBB, various strategies are being explored in animal models. Direct intracerebroventricular (ICV) administration of recombinant human β-gal in mice has been shown to increase enzyme levels in the brain and reverse some of the brain pathologies. frontiersin.orgnih.gov
Another approach involves creating fusion proteins to facilitate BBB transport. mdpi.com A recombinant murine β-gal fused to the plant lectin ricin toxin B-subunit (RTB) has been tested in a mouse model. mdpi.comnih.gov Long-term systemic injections of this fusion protein resulted in enzyme uptake in visceral organs and, importantly, in several brain regions, leading to reduced GM1 accumulation, decreased neuroinflammation, and a reduction in an apoptotic marker. mdpi.comnih.gov Similarly, fusing β-gal to an antibody against the transferrin receptor is another strategy being investigated to shuttle the enzyme across the BBB. mdpi.com
Enzyme-responsive polymersomes are also being developed to encapsulate and deliver β-gal in a pathologically driven manner, showing promise in cellular models by ameliorating autophagic failure. frontiersin.org
Substrate reduction therapy (SRT) takes a different approach by aiming to decrease the synthesis of GM1-ganglioside, thereby balancing its production with the impaired rate of its breakdown. frontiersin.orgntsad.org This is typically achieved by inhibiting enzymes involved in the biosynthesis of glycosphingolipids. frontiersin.org
The primary target for SRT in GM1-gangliosidosis is glucosylceramide synthase, which catalyzes an early step in ganglioside synthesis. frontiersin.org Small molecule inhibitors, such as the iminosugar N-butyldeoxynojirimycin (miglustat), have been evaluated in preclinical models. frontiersin.org Studies in mouse models of GM1-gangliosidosis have shown that miglustat (B1677133) can reduce the GM1 ganglioside content in the brain and lead to functional improvements. frontiersin.orgnih.gov Another iminosugar, N-butyldeoxygalactonojirimycin (NB-DGJ), has also been tested, showing modest increases in lifespan and functional improvements in mice. frontiersin.org
It is important to note that SRT does not increase the activity of the deficient β-galactosidase enzyme. amegroups.org
Gene therapy offers the potential for a one-time, long-lasting treatment by introducing a functional copy of the GLB1 gene, which codes for β-galactosidase, into affected cells. ntsad.orgasgct.org Adeno-associated viruses (AAVs) are the most commonly used vectors for this purpose due to their ability to target CNS cells. ntsad.org
Numerous preclinical studies in murine and feline models of GM1-gangliosidosis have demonstrated the promise of gene therapy. frontiersin.orgnih.gov Systemic administration of an AAV9 vector encoding β-gal in adult GM1 mice resulted in significant reductions in GM1-ganglioside storage in the brain and spinal cord, improved motor function, and extended lifespan. nih.gov The AAV9 vector is particularly promising due to its ability to cross the BBB. ntsad.org
Different routes of administration are being explored in preclinical models, including intravenous and direct intracranial injections. ntsad.org Intravenous delivery of an AAV vector in mice has been shown to reduce GM1 accumulation and neuronal damage. ntsad.org Intracerebroventricular injections of an AAV vector have also been effective in mouse models. frontiersin.org
A key advantage of gene therapy for lysosomal storage disorders is the "cross-correction" mechanism, where cells transduced with the functional gene can secrete the enzyme, which is then taken up by neighboring non-transduced cells. jci.org This means that not every cell needs to be directly targeted by the gene therapy vector.
Researchers are also developing novel gene therapy vectors, such as an AAV expressing a BBB-penetrating version of β-gal fused to an anti-transferrin receptor antibody. jci.org In a mouse model, systemic infusion of this vector led to the production of the enzyme in the liver, its secretion into the bloodstream, and efficient distribution to the brain, resulting in the normalization of GM1 accumulation and improved neurological function. jci.org The development of these advanced preclinical models and therapeutic strategies holds significant promise for the future treatment of GM1-gangliosidosis.
Pharmacological Chaperones for β-galactosidase in Models
Pharmacological chaperone (PC) therapy represents a promising avenue for treating GM1 gangliosidosis, particularly for patients with amenable mutations. jci.org These small molecules are designed to bind to and stabilize misfolded mutant β-galactosidase (β-Gal), facilitating its proper conformation and preventing premature degradation. mdpi.com This, in turn, can rescue some level of enzymatic activity. mdpi.com
Preclinical research has identified several promising PC candidates. Iminosugars, which are glycomimetic small molecules, have been a significant focus of this research. mdpi.com
Key Investigated Pharmacological Chaperones:
| Compound | Type | Key Findings in Preclinical Models | Citations |
| N-octyl-4-epi-β-valienamine (NOEV) | Iminosugar | In a GM1 mouse model (p.R201C), NOEV reduced the accumulation of phosphorylated Trk and GM1 ganglioside, correcting neuropathology. dovepress.com It has also been shown to increase enzyme activity, reduce GM1 ganglioside storage in the central nervous system, and prevent neurological deterioration in mouse models. researchgate.net | dovepress.comresearchgate.net |
| 1-deoxygalactonojirimycin (DGJ) and its derivatives (N-butyl-DGJ, N-nonyl-DGJ) | Iminosugar | DGJ was shown to rescue mutant β-Gal activity up to 7-fold in human fibroblasts from GM1 patients. mdpi.com N-alkylated derivatives like N-butyl-DGJ (NB-DGJ) and N-nonyl-DGJ (NN-DGJ) have been synthesized to enhance specificity and affinity. mdpi.com | mdpi.com |
| 5N,6S-(N'-butyliminomethylidene)-6-thio-1-deoxygalactonojirimycin (6S-NBI-DGJ) | Bicyclic DGJ derivative | This novel PC demonstrated the ability to inhibit human β-Gal activity competitively and protect it from heat-induced degradation. It showed significant increases in enzyme activity in 24 of 88 tested β-Gal mutants and ameliorated brain pathology in GM1 model mice after oral administration. nih.gov | nih.gov |
| Compound 12 (a trihydroxypiperidine iminosugar) | Non-competitive inhibitor | This compound enhanced β-Gal activity by 40% in fibroblasts from a GM1 patient with specific mutations (p.Ile51Asn/p.Arg201His), representing a non-competitive inhibitor acting as a PC. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| N-Substituted 5-amino-1-hydroxymethyl-cyclopentanetriols | Carbasugar motif | These compounds are potent inhibitors of β-d-galactosidases and have been identified as a new structural type of pharmacological chaperone for GM1-gangliosidosis-associated lysosomal acid β-galactosidase. capes.gov.br | capes.gov.br |
| GT-00513 and GT-00413 | Allosteric regulators | These small molecules stabilized, enhanced, and restored the lysosomal transport functions of β-Gal and reduced intracellular GM1 ganglioside levels in patient-derived cells. gaintherapeutics.com | gaintherapeutics.com |
The development of effective PCs is greatly supported by preclinical models that accurately reflect human disease progression. dovepress.com Three-dimensional cerebral organoid models derived from human induced pluripotent stem cells (iPSCs) with CRISPR/Cas-mediated knockout of the GLB1 gene are emerging as a valuable tool for these studies. dovepress.com These "mini-brains" exhibit progressive GM1 ganglioside accumulation and low β-Gal activity, providing a relevant platform for testing therapeutic efficacy. dovepress.com
Integration with Other Therapeutic Modalities (e.g., Stem Cell Therapy)
Given the multifaceted nature of GM1 gangliosidosis, which affects both the central nervous system and peripheral organs, researchers are exploring the integration of different therapeutic strategies to achieve a more comprehensive treatment. jci.orgnih.gov One such approach involves combining stem cell therapy with other modalities like gene therapy. researchgate.netnih.gov
The core concept of stem cell therapy for GM1 gangliosidosis is to introduce healthy cells that can produce the deficient β-galactosidase enzyme. nih.gov Hematopoietic stem cell transplantation (HSCT) has been investigated, where transplanted cells can cross the blood-brain barrier and differentiate into microglia in the brain, potentially ameliorating neuropathology. nih.gov
A significant advancement in this area is ex vivo gene therapy targeting hematopoietic stem cells (HSCs). nih.gov This strategy involves harvesting a patient's own HSCs, genetically modifying them with a lentiviral or retroviral vector to carry a functional copy of the GLB1 gene, and then transplanting these corrected cells back into the patient. nih.govjci.orgresearchgate.net
Preclinical Findings on Integrated Stem Cell Therapy:
Lentiviral Vector-Transduced HSCs in Mice: In a murine model of GM1 gangliosidosis, transplantation of HSCs transduced with a lentiviral vector carrying the GLB1 gene led to increased β-galactosidase activity in the central nervous system and visceral organs. nih.govresearchgate.net This resulted in a significant decrease in GM1 ganglioside levels in the brain, particularly the cerebrum, rectified astrocytosis, and improved motor function. nih.govresearchgate.net
Long-term Repopulation: Secondary transplantation studies in mice suggested that the transduced HSCs have the ability for long-term repopulation, indicating the potential for sustained therapeutic effect. nih.govresearchgate.net
Migration and Efficacy: Studies have shown that β-gal-expressing stem cells can migrate to the brain, guided by a chemokine gradient, leading to improved β-gal activity in the cerebellum and brainstem of GM1-affected mice. nih.govfrontiersin.org This correlated with decreased GM1 ganglioside storage and improved motor function. nih.govfrontiersin.org
Combining stem cell therapy with other approaches like enzyme replacement therapy (ERT) or substrate reduction therapy (SRT) is also a consideration for future therapeutic development. researchgate.netnih.gov The rationale is that a multi-pronged attack on the disease—replacing the enzyme, reducing the substrate, and providing a continuous source of functional enzyme through corrected cells—may offer a more robust and lasting therapeutic benefit. researchgate.netnih.gov
Investigation of Role in Neurological Plasticity and Regeneration
This compound and its parent compound, GM1 ganglioside, are integral components of the plasma membrane in the central nervous system and play crucial roles in neuronal function, including differentiation, neuroregeneration, and synaptic plasticity. nih.govwikipedia.org Understanding the role of GM1 in these processes is critical for developing therapies that not only halt disease progression but also promote recovery of neurological function.
GM1's Influence on Neuronal Processes:
Neuronal Plasticity: GM1 is associated with synaptic plasticity, which is the ability of synapses to strengthen or weaken over time. nih.gov Enhancing GM1 content in the synaptic membranes of rat hippocampal slices has been shown to increase synaptic plasticity. nih.gov
Neurotrophic and Neuroprotective Effects: GM1 has demonstrated neurotrophic and neuroprotective properties in both in vitro and in vivo models. mdpi.commdpi.com It can modulate the signaling of neurotrophic factors, such as the interaction with Trk receptors, which are crucial for neuronal survival and differentiation. nih.govmdpi.com
Nerve Regeneration: GM1 appears to be involved in the regeneration of the peripheral nervous system. nih.gov An increase in the expression of the enzyme Neu3 sialidase, which converts other gangliosides into GM1, has been observed in regenerating neurons. nih.gov Exogenous application of GM1 has been shown to stimulate the regeneration of dopaminergic neurons in the central nervous system. nih.gov
Astrocyte-Mediated Neuroprotection: Recent research indicates that GM1 can exert its neuroprotective effects by modulating astrocyte metabolism. frontiersin.org GM1 stimulates glycolysis in astrocytes, leading to the release of lactate (B86563), which in turn enhances neuronal mitochondrial activity and the expression of neuroprotection genes in neurons. frontiersin.org
Derivatives of this compound, such as LIGA4 and LIGA20, have been shown to prevent glutamate-induced neurotoxicity in neuronal cultures without blocking glutamate (B1630785) receptor activation. jneurosci.org This suggests a direct neuroprotective mechanism that could be harnessed for therapeutic purposes. The study of these mechanisms provides a foundation for developing therapies aimed at restoring lost neuronal function in GM1 gangliosidosis.
Challenges in Translating Mechanistic Findings to Advanced Preclinical Stages
Despite promising mechanistic and early preclinical findings, the translation of these discoveries into advanced preclinical and ultimately clinical applications for GM1 gangliosidosis faces several significant hurdles.
Key Translational Challenges:
| Challenge | Description | Citations |
| Blood-Brain Barrier (BBB) Penetration | The BBB is a major obstacle for many therapeutic modalities, including enzyme replacement therapy (ERT) and some small molecules. jci.orgresearchgate.netnih.govfrontiersin.org Developing strategies to effectively deliver therapies to the central nervous system is a critical challenge. jci.orgresearchgate.netnih.govfrontiersin.org | jci.orgresearchgate.netnih.govfrontiersin.org |
| Animal Model Limitations | While mouse models of GM1 gangliosidosis have been invaluable, they do not perfectly recapitulate all aspects of the human disease. dovepress.com The mouse brain is significantly smaller than the human infant brain, which poses challenges for translating findings related to vector distribution and therapeutic efficacy from gene therapy studies. nih.gov | dovepress.comnih.gov |
| Systemic versus CNS-Directed Therapy | GM1 gangliosidosis is a systemic disease, but the neurological manifestations are the most devastating. nih.gov An ideal therapy would correct the enzyme deficiency throughout the body. nih.gov However, therapies that are effective in the CNS may not address systemic symptoms, and vice versa. For instance, AAV treatment in feline models that addressed neurologic issues led to the emergence of previously subclinical systemic symptoms later in life. nih.govfrontiersin.org | nih.govnih.govfrontiersin.org |
| Timing of Intervention | For many neurodegenerative diseases, including GM1 gangliosidosis, early intervention is crucial to prevent irreversible neurological damage. dovepress.com This highlights the need for improved newborn screening and early diagnosis to maximize the potential benefit of any future therapy. dovepress.com | dovepress.com |
| Complexity of Pathophysiology | The precise mechanisms leading to neurodegeneration in GM1 gangliosidosis are not fully understood. nih.govfrontiersin.org Beyond the primary storage of GM1, secondary pathological cascades are likely involved, and targeting only the primary defect may not be sufficient to halt disease progression. | nih.govfrontiersin.org |
| Safety and Off-Target Effects | As seen in some preclinical gene therapy studies, there can be unforeseen side effects, such as seizure activity in treated animals. nih.gov Thorough long-term safety and toxicity studies are essential before moving to clinical trials. nih.gov | nih.gov |
| Manufacturing and Financial Obstacles | The development of complex therapies like gene and stem cell therapies is technically challenging and expensive, particularly for a rare disease like GM1 gangliosidosis. nih.gov | nih.gov |
Overcoming these challenges will require a concerted effort involving the development of more sophisticated preclinical models, innovative drug delivery systems, and a deeper understanding of the fundamental disease mechanisms.
Q & A
Q. What are the standard methodologies for isolating and purifying GM1-lysoganglioside from biological tissues?
Answer:
- Extraction: Use chloroform/methanol/water (2:1:0.8 v/v) for lipid extraction, followed by Folch partitioning to separate gangliosides from neutral lipids .
- Purification: Column chromatography (e.g., DEAE-Sephadex for anion exchange) or HPLC with evaporative light-scattering detection (ELSD) to isolate this compound from other gangliosides .
- Validation: Confirm purity via thin-layer chromatography (TLC) with resorcinol-HCl spray (specific for sialic acid) and mass spectrometry (e.g., MALDI-TOF) .
Q. How can researchers distinguish this compound from structurally similar gangliosides in experimental assays?
Answer:
- Antibody specificity: Use monoclonal antibodies (e.g., clone GMR6) validated against this compound via ELISA and immunoblotting .
- Mass spectrometry: Compare fragmentation patterns (e.g., m/z ratios for sialic acid residues) to differentiate isomers .
- Enzymatic digestion: Treat samples with neuraminidase to cleave sialic acid residues; this compound retains one sialic acid residue post-digestion .
Advanced Research Questions
Q. How should experimental designs account for the instability of this compound in aqueous solutions?
Answer:
- Sample preparation: Store solutions at −80°C in argon-flushed vials to prevent oxidation. Avoid freeze-thaw cycles .
- Buffering agents: Use 20 mM Tris-HCl (pH 7.4) with 0.01% EDTA to stabilize sialic acid residues during in vitro assays .
- Kinetic studies: Conduct time-course experiments to quantify degradation rates under varying conditions (temperature, pH) using LC-MS .
Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s role in neuronal signaling?
Answer:
- Meta-analysis: Aggregate data from independent studies (e.g., synaptic plasticity assays) using random-effects models to account for heterogeneity .
- Bayesian inference: Apply probabilistic frameworks to reconcile discrepancies (e.g., conflicting results on GM1’s interaction with TrkA receptors) .
- Sensitivity analysis: Test robustness of conclusions by iteratively excluding outlier datasets .
Q. How can researchers optimize protocols for this compound incorporation into lipid rafts for membrane dynamics studies?
Answer:
- Model membranes: Prepare synthetic lipid bilayers with cholesterol:sphingomyelin:this compound (4:4:1 molar ratio) and validate raft formation via fluorescence anisotropy .
- Live-cell imaging: Use Förster resonance energy transfer (FRET) to monitor GM1 clustering in neuronal membranes .
- Controls: Include ganglioside-depleted cells (e.g., via siRNA targeting GM1 synthase) to isolate raft-specific effects .
Methodological Challenges
Q. What techniques are critical for validating this compound’s interaction with amyloid-beta peptides in Alzheimer’s disease models?
Answer:
- Surface plasmon resonance (SPR): Quantify binding kinetics (KD, kon/koff) between GM1 and Aβ42 peptides .
- Cryo-EM: Resolve structural details of GM1-Aβ complexes in lipid bilayers .
- In vivo validation: Use GM1-knockout mice crossed with Aβ-overexpressing models to assess behavioral and pathological outcomes .
Q. How should researchers address variability in this compound quantification across mass spectrometry platforms?
Answer:
- Internal standards: Spike samples with deuterated this compound (d3-GM1) for isotope dilution MS .
- Inter-laboratory calibration: Participate in consortium-led ring trials (e.g., METabo-LIPID initiatives) to harmonize protocols .
- Data normalization: Express GM1 levels relative to housekeeping lipids (e.g., phosphatidylcholine) .
Data Interpretation Frameworks
Q. How can the FINER criteria improve the formulation of this compound research hypotheses?
Answer:
Q. What strategies mitigate publication bias in studies reporting this compound’s neuroprotective effects?
Answer:
- Pre-registration: Submit experimental designs to repositories (e.g., Open Science Framework) before data collection .
- Negative results reporting: Publish non-significant findings (e.g., lack of GM1 effect in certain injury models) in dedicated journals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
